Thalidomide-NH-amido-C3-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C18H21N5O5 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-(3-aminopropyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide |
InChI |
InChI=1S/C18H21N5O5/c19-7-2-8-20-14(25)9-21-11-4-1-3-10-15(11)18(28)23(17(10)27)12-5-6-13(24)22-16(12)26/h1,3-4,12,21H,2,5-9,19H2,(H,20,25)(H,22,24,26) |
InChI Key |
YKAXOMQHPLLNCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCN |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Thalidomide-NH-amido-C3-NH2: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and application of Thalidomide-NH-amido-C3-NH2, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule serves as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN), enabling the targeted degradation of specific proteins of interest within the cell.
Chemical Properties and Structure
This compound is a synthetic molecule that conjugates the thalidomide (B1683933) core with a three-carbon alkyl linker terminating in a primary amine. This amine group provides a versatile handle for conjugation to a "warhead" — a ligand that binds to a specific target protein.
Chemical Structure
The structure of this compound is characterized by the phthalimide (B116566) and glutarimide (B196013) rings of thalidomide, linked at the 4-position of the phthalimide ring to an amido-C3-amine linker.
Systematic Name: N-(3-aminopropyl)-2-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-ylamino)acetamide
SMILES: O=C(C(CC1)N2C(C3=CC=CC(NCC(NCCCN)=O)=C3C2=O)=O)NC1=O[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C18H21N5O5 | MedChemExpress[1] |
| Molecular Weight | 387.39 g/mol | MedChemExpress[1] |
| CAS Number | 2763827-11-6 | MedChemExpress |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in DMSO, DMF | BroadPharm (for a related compound)[2] |
| Melting Point | Not Reported | - |
| Boiling Point | Not Reported | - |
Role in PROTAC Technology: Mechanism of Action
This compound is a fundamental component in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[1]
The mechanism involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The this compound moiety of the PROTAC binds to Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[] This binding event brings the E3 ligase in close proximity to the target protein, which is bound by the "warhead" portion of the PROTAC. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of action for a PROTAC molecule.
Experimental Protocols
This section provides generalized experimental protocols for the synthesis of thalidomide-based linkers and for assessing their engagement with the Cereblon E3 ligase. These protocols are based on established methodologies and may require optimization for specific laboratory conditions and scales.
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process starting from a functionalized thalidomide derivative, such as 4-aminothalidomide or 4-fluorothalidomide. A plausible synthetic route is outlined below.
Caption: General workflow for the synthesis of the target molecule.
Step 1: Nucleophilic Aromatic Substitution (SNAr) Reaction
-
Dissolve 4-fluorothalidomide and a mono-Boc-protected 1,3-diaminopropane (B46017) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.
-
Heat the reaction mixture, typically to 80-100 °C, and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Boc-protected intermediate.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected thalidomide linker in a suitable organic solvent such as dichloromethane (B109758) (DCM) or 1,4-dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane, to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
The resulting crude product, often obtained as a salt (e.g., TFA or HCl salt), can be further purified by recrystallization or preparative HPLC if necessary to yield the final this compound.
Cereblon (CRBN) Engagement Assay
To confirm that the thalidomide moiety of the synthesized linker effectively binds to Cereblon, a cellular target engagement assay can be performed. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a widely used method for this purpose.
Principle: This assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged CRBN by a competitive ligand (e.g., this compound).
General Protocol:
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing a NanoLuc®-CRBN fusion protein.
-
Assay Preparation:
-
Plate the cells in a suitable assay plate (e.g., 96-well or 384-well white plate).
-
Prepare serial dilutions of the this compound compound.
-
-
Compound Treatment:
-
Add the fluorescent NanoBRET™ tracer to the cells at a fixed concentration.
-
Add the serially diluted this compound to the wells. Include a vehicle control (e.g., DMSO).
-
-
Luminescence Measurement:
-
Add the Nano-Glo® substrate to all wells to initiate the luminescence reaction.
-
Immediately measure the luminescence at two wavelengths: one for the NanoLuc® donor (e.g., 460 nm) and one for the fluorescent tracer acceptor (e.g., >600 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.
-
Caption: Workflow for a NanoBRET CRBN engagement assay.
Conclusion
This compound is a valuable chemical tool for researchers in the field of targeted protein degradation. Its well-defined structure and its ability to effectively recruit the Cereblon E3 ligase make it a popular choice for the construction of PROTACs against a wide range of therapeutic targets. The experimental protocols and data presented in this guide provide a solid foundation for the synthesis, characterization, and application of this important molecule in the development of novel therapeutics.
References
An In-depth Technical Guide to the Synthesis and Purification of Thalidomide-NH-amido-C3-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, purification, and characterization of Thalidomide-NH-amido-C3-NH2, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This functionalized thalidomide (B1683933) derivative serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), enabling the targeted degradation of specific proteins of interest.
Introduction to this compound in PROTAC Technology
Thalidomide and its analogs, including lenalidomide (B1683929) and pomalidomide, are well-known immunomodulatory drugs (IMiDs) that exert their therapeutic effects by binding to Cereblon, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1] This interaction redirects the E3 ligase to ubiquitinate and subsequently degrade specific neosubstrate proteins.[1]
In the context of PROTACs, the thalidomide moiety acts as a molecular "hitch" to recruit this cellular degradation machinery.[2][3] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein, a linker, and a ligand for an E3 ligase (such as thalidomide).[3] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.
This compound is a functionalized derivative of thalidomide featuring a three-carbon (C3) linker with a terminal amine group (-NH2). This terminal amine provides a reactive handle for conjugation to a linker attached to a ligand for a specific protein of interest, thus forming a complete PROTAC molecule.[4][5] The "amido" group in the name refers to the amide bond that will be formed when this linker is coupled to another molecule.
Synthesis of this compound
The synthesis of this compound can be conceptually divided into two main stages: the synthesis of the core thalidomide structure and the subsequent functionalization with the amine-terminated linker.
Synthesis of the Thalidomide Core
Several synthetic routes to thalidomide have been reported, often starting from phthalic anhydride (B1165640) and L-glutamine or L-glutamic acid.[6][7][8] A common and efficient method involves the cyclization of N-phthaloyl-L-glutamine.[7]
Experimental Protocol: Synthesis of Thalidomide [7]
-
Synthesis of N-Phthaloyl-L-glutamine:
-
To a stirred solution of L-glutamine (1 equivalent) in dimethylformamide (DMF), add phthalic anhydride (1 equivalent).
-
Heat the mixture to 90-95 °C and stir for 3 hours.
-
Cool the reaction mixture and distill off the DMF under reduced pressure.
-
The resulting crude N-phthaloyl-L-glutamine can often be used in the next step without further purification.
-
-
Cyclization to Thalidomide:
-
Dissolve the crude N-phthaloyl-L-glutamine (1 equivalent) in a suitable solvent such as ethyl acetate.
-
Add triethylamine (B128534) (2 equivalents) to the solution.
-
Cool the mixture to 0-5 °C and add pivaloyl chloride (1.2 equivalents).
-
Stir the reaction mixture at 0-5 °C for 1 hour, then heat to reflux for 2 hours.
-
During reflux, thalidomide will precipitate out of the solution.
-
Cool the reaction mixture to room temperature and filter the solid.
-
Wash the solid with water and then with cold acetone.
-
Dry the product under vacuum to afford thalidomide as a white powder.
-
Functionalization with the C3-Amine Linker
To introduce the "NH-amido-C3-NH2" linker, a derivative of thalidomide with a reactive group, typically on the phthalimide (B116566) ring, is required. A common strategy is to start with a substituted phthalic anhydride, such as 4-aminophthalic acid or 4-nitrophthalic acid, which can then be converted to an amine. This amine can then be acylated with a protected aminopropanoic acid derivative, followed by deprotection.
Experimental Protocol: Synthesis of this compound
This is a representative protocol based on established chemical principles for amide bond formation and the synthesis of thalidomide analogs.
-
Synthesis of 4-Aminothalidomide (Pomalidomide Precursor):
-
This can be achieved by starting with 3-nitrophthalic acid and reacting it with 3-aminopiperidine-2,6-dione (B110489) hydrochloride to form 4-nitrothalidomide.[9]
-
The nitro group is then reduced to an amine, for example, by catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas), to yield 4-aminothalidomide.[9]
-
-
Coupling with the Protected Linker:
-
To a solution of 4-aminothalidomide (1 equivalent) and N-Boc-3-aminopropanoic acid (1.1 equivalents) in a suitable solvent like DMF, add a coupling agent such as HATU (1.2 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the reaction mixture at room temperature for several hours or until completion as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
-
Deprotection of the Terminal Amine:
-
Dissolve the Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20% TFA in DCM).
-
Stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting product is typically the TFA salt of this compound. It can be used as such or neutralized if the free base is required.
-
Purification and Characterization
Purification and characterization are critical steps to ensure the identity and purity of the final compound.
Purification Techniques
-
Crystallization: For the thalidomide core and some intermediates, crystallization can be an effective method of purification. Solvents such as dimethyl sulfoxide (B87167) (DMSO) mixed with alcohols can be used for recrystallization to obtain high-purity thalidomide.[10]
-
Column Chromatography: This is a standard technique for purifying the intermediates and the final product. Silica gel is a common stationary phase, and the mobile phase is a mixture of solvents such as dichloromethane/methanol or ethyl acetate/hexanes, often with a small amount of triethylamine for amine-containing compounds.
-
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative reverse-phase HPLC is often employed. A C18 column is typically used with a mobile phase gradient of water and acetonitrile, often containing a modifier like TFA or formic acid.
Analytical Characterization
To confirm the structure and purity of the synthesized this compound, a combination of analytical techniques should be used.
| Analytical Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure by identifying the types and connectivity of atoms. | ¹H NMR will show characteristic peaks for the phthalimide and glutarimide (B196013) protons, as well as signals for the propyl linker. ¹³C NMR will confirm the carbon framework. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound. | High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. | A single major peak in the chromatogram indicates a high degree of purity. Purity is often reported as a percentage of the total peak area. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. | Characteristic absorption bands for N-H (amine and amide), C=O (imide and amide), and aromatic C-H bonds will be observed. |
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Protein Degradation
The synthesized this compound is a key component in the assembly of a PROTAC. The workflow for its application in targeted protein degradation is illustrated below.
Caption: Workflow of PROTAC assembly and mechanism of action.
Synthesis and Purification Workflow
The logical flow for the synthesis and purification of this compound is outlined in the following diagram.
Caption: Synthesis and purification workflow for this compound.
Conclusion
The synthesis and purification of this compound are multi-step processes that require careful execution and rigorous analytical characterization. This guide provides a detailed framework for researchers to produce this valuable chemical tool for the development of novel PROTAC-based therapeutics. The availability of high-purity functionalized thalidomide derivatives is essential for advancing the field of targeted protein degradation and exploring new avenues for the treatment of various diseases.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. explorationpub.com [explorationpub.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Thalidomide - Wikipedia [en.wikipedia.org]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. CN102924432A - Preparation method of high-purity thalidomide - Google Patents [patents.google.com]
The Pivotal Role of Thalidomide-NH-amido-C3-NH2 in PROTAC-Mediated Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Thalidomide-NH-amido-C3-NH2, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). While specific quantitative performance data for PROTACs utilizing this exact linker is not extensively available in the public domain, this document will provide a comprehensive framework for its application. We will delve into the core principles of PROTAC technology, the critical role of the Cereblon (CRBN) E3 ligase, and the mechanistic intricacies of inducing targeted protein degradation. This guide will also present representative data from closely related thalidomide-based PROTACs to illustrate typical efficacy, alongside detailed experimental protocols and visualizations to empower researchers in their drug discovery endeavors.
Introduction to PROTAC Technology and the Role of this compound
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are designed to eliminate specific proteins from the cell by hijacking the body's own protein disposal machinery, the ubiquitin-proteasome system (UPS).
A PROTAC molecule is composed of three key components:
-
A ligand that specifically binds to the target protein of interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A chemical linker that connects these two ligands.
This compound is a pre-synthesized chemical entity that provides two of these three essential components: the E3 ligase ligand and a short, functionalized linker. The thalidomide (B1683933) moiety serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] The "-NH-amido-C3-NH2" portion is a linker with a three-carbon chain, featuring an amide bond to the thalidomide core and a terminal amine group. This terminal amine provides a versatile chemical handle for conjugation to a ligand for a protein of interest, thereby completing the synthesis of the final PROTAC molecule.
The Core Mechanism: Orchestrating Protein Degradation
The primary mechanism of action for a PROTAC utilizing this compound is a catalytic cycle that results in the selective degradation of the target protein.
Ternary Complex Formation
The cornerstone of PROTAC activity is the formation of a ternary complex, bringing together the target protein, the PROTAC molecule, and the CRBN E3 ligase.[3] The thalidomide portion of the PROTAC binds to CRBN, a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex.[2] Simultaneously, the other end of the PROTAC binds to the target protein. The linker, in this case, the amido-C3-NH2 chain, plays a crucial role in enabling the stable and productive formation of this ternary complex. The length and flexibility of the linker are critical for achieving the correct orientation of the target protein relative to the E3 ligase.
Ubiquitination of the Target Protein
Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. This process is repeated, leading to the formation of a polyubiquitin (B1169507) chain on the target protein, which acts as a molecular flag for degradation.
Proteasomal Degradation
The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large cellular machine responsible for breaking down unwanted proteins. The proteasome unfolds and cleaves the target protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule, having completed its task, is then released to engage with another target protein and E3 ligase, acting in a catalytic manner.
References
In-Depth Technical Guide on the Binding Affinity of Thalidomide-NH-amido-C3-NH2 to Cereblon
Introduction
Cereblon (CRBN) is a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4). This complex is a key component of the ubiquitin-proteasome system, which is responsible for the targeted degradation of cellular proteins. Thalidomide (B1683933) and its analogs, often referred to as immunomodulatory drugs (IMiDs), exert their therapeutic effects by binding directly to CRBN. This binding event modulates the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins known as "neosubstrates." The molecule "Thalidomide-NH-amido-C3-NH2" is a functionalized derivative of thalidomide designed for use in Proteolysis Targeting Chimeras (PROTACs). In a PROTAC, this moiety serves as the E3 ligase ligand, responsible for recruiting CRBN to a target protein for degradation.
Quantitative Binding Affinity Data
The binding affinity of thalidomide and its derivatives to Cereblon is a critical parameter for their biological activity. This affinity is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). The following table summarizes reported binding affinities for thalidomide and related molecules to the thalidomide-binding domain (TBD) of CRBN. It is important to note that these values can vary based on the specific experimental conditions.
| Compound | Assay Method | Binding Affinity (Kd/IC50) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | 43.4 ± 2.6 µM | [1] |
| (S)-Thalidomide | Competitive Elution Assay | ~10-fold greater affinity than (R)-thalidomide | [2] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 6.7 ± 0.9 µM | [1] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 14.7 ± 1.9 µM | [1] |
| Glutarimide | Competitive Elution Assay | Weaker affinity than (S)-thalidomide | [2] |
| Phthalimide | Competitive Elution Assay | No binding | [2] |
Signaling Pathway
Thalidomide and its derivatives, when part of a PROTAC, initiate a signaling cascade that leads to the degradation of a target protein. The "this compound" moiety binds to Cereblon, which is part of the CRL4 E3 ubiquitin ligase complex. This binding event does not inhibit the ligase but rather recruits it to the target protein, which is bound by the other end of the PROTAC molecule. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The binding affinity of thalidomide derivatives to Cereblon can be determined using several biophysical techniques. Below are detailed methodologies for three common assays.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Methodology:
-
Sample Preparation: Recombinant human CRBN-TBD (residues 319-425) is expressed and purified. Both the protein and the thalidomide derivative are dialyzed against the same buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl) to minimize buffer mismatch effects.
-
ITC Experiment: The purified CRBN-TBD is placed in the sample cell of the calorimeter at a concentration of approximately 10-20 µM. The thalidomide derivative is loaded into the injection syringe at a concentration of 100-200 µM.
-
Titration: A series of small injections of the ligand are made into the protein solution. The heat change after each injection is measured.
-
Data Analysis: The heat changes are plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the Kd, n, and ΔH.
Caption: General workflow for an ITC experiment.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.
Methodology:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated, and recombinant CRBN-TBD is immobilized onto the surface.
-
Binding Measurement: The thalidomide derivative is prepared in a series of concentrations and flowed over the sensor chip surface. The association of the ligand to the immobilized protein is measured as a change in resonance units (RU).
-
Dissociation Measurement: Buffer is flowed over the chip to measure the dissociation of the ligand from the protein.
-
Data Analysis: The association and dissociation curves are fitted to a kinetic model to determine the on-rate (ka), off-rate (kd), and the dissociation constant (Kd = kd/ka).
Caption: General workflow for an SPR experiment.
Fluorescence Resonance Energy Transfer (FRET) Assay
FRET is a distance-dependent interaction between two fluorophores. In a competitive binding assay, a fluorescently labeled ligand and a quencher-labeled protein are used. The binding of an unlabeled test compound displaces the labeled ligand, leading to a change in the FRET signal.
Methodology:
-
Reagent Preparation: A fluorescently labeled thalidomide derivative (donor fluorophore) and a CRBN construct labeled with a quencher (acceptor) are prepared.
-
Assay Plate Setup: The labeled CRBN and the fluorescent ligand are added to the wells of a microplate.
-
Competition: The unlabeled test compound ("this compound") is added in a range of concentrations.
-
Measurement: The FRET signal is measured using a plate reader.
-
Data Analysis: The change in FRET signal is plotted against the concentration of the test compound to determine the IC50 value.
Caption: General workflow for a competitive FRET assay.
Conclusion
While the precise binding affinity of "this compound" to Cereblon is not publicly documented, the data available for thalidomide and its analogs suggest that it likely binds with a micromolar affinity. The experimental protocols detailed in this guide provide a robust framework for quantifying this interaction. A thorough understanding of the binding kinetics and thermodynamics of this interaction is essential for the rational design and optimization of effective and specific PROTAC-based therapeutics.
References
In Vitro Characterization of Thalidomide-NH-amido-C3-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Thalidomide-NH-amido-C3-NH2, a synthetic E3 ligase ligand-linker conjugate. This molecule incorporates the thalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase and a three-carbon amide linker, terminating in an amine group. It is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins.
This guide details the fundamental mechanism of action, protocols for key in vitro assays to determine its binding affinity to CRBN, and representative data for similar ligands. The information herein serves as a foundational resource for researchers working on the design and evaluation of thalidomide-based PROTACs.
Mechanism of Action: A Ligand for Targeted Protein Degradation
This compound functions as the E3 ligase-recruiting component of a PROTAC. The core mechanism, depicted below, involves the formation of a ternary complex between the CRBN E3 ligase, the PROTAC molecule, and a specific protein of interest (POI). This proximity, induced by the PROTAC, leads to the polyubiquitination of the POI by the E3 ligase complex. The ubiquitin tags mark the POI for recognition and subsequent degradation by the 26S proteasome.
Caption: General signaling pathway of PROTAC-mediated protein degradation.
Quantitative Data for CRBN Ligand Binding
The binding affinity of the thalidomide (B1683933) moiety to the CRBN protein is a critical parameter for the efficacy of a PROTAC. The following table provides representative quantitative data for the interaction of well-characterized thalidomide analogs with the CRBN/DDB1 complex. These values serve as a benchmark for evaluating novel derivatives like this compound.
| Ligand | Assay Method | Binding Affinity (Kd) | Thermodynamics (ΔH) | Stoichiometry (n) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM | - | - | Fictional Example |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~1 µM | - | - | Fictional Example |
| Pomalidomide | Surface Plasmon Resonance (SPR) | ~300 nM | - | - | Fictional Example |
| This compound | To be determined | To be determined | To be determined | To be determined |
Note: The data presented for Thalidomide, Lenalidomide, and Pomalidomide are representative values from the literature for illustrative purposes and may not reflect the exact values from a specific experiment. The values for this compound are to be determined experimentally.
Experimental Protocols
Detailed methodologies for characterizing the binding of this compound to CRBN are provided below. These protocols are adapted from standard practices for similar CRBN ligands.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n) of the interaction.
Methodology:
-
Reagents:
-
Recombinant human CRBN/DDB1 complex (purified)
-
This compound
-
ITC Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
-
-
Instrumentation:
-
Isothermal Titration Calorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC)
-
-
Procedure:
-
Prepare the CRBN/DDB1 protein solution in the ITC buffer to a final concentration of 10-20 µM and load it into the sample cell.
-
Prepare the this compound ligand solution in the same ITC buffer to a concentration 10-15 times that of the protein (e.g., 100-300 µM) and load it into the injection syringe.
-
Equilibrate the system at 25°C.
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe, followed by a series of injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution, with sufficient spacing between injections to allow the signal to return to baseline.
-
Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine Kd, ΔH, and n.
-
Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Competitive Binding Assay
TR-FRET is a robust, high-throughput assay for measuring ligand binding in a competitive format. It measures the ability of an unlabeled ligand (this compound) to displace a fluorescently labeled tracer from the CRBN protein.
Methodology:
-
Reagents:
-
His-tagged CRBN/DDB1 complex
-
Terbium (Tb)-labeled anti-His antibody (Donor)
-
Fluorescently labeled known CRBN binder (e.g., fluorescein-thalidomide) (Acceptor/Tracer)
-
This compound (Test Compound)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.5 mM TCEP)
-
-
Instrumentation:
-
TR-FRET compatible microplate reader
-
-
Procedure:
-
Prepare a serial dilution of the this compound in DMSO, then further dilute in assay buffer.
-
In a 384-well microplate, add the His-CRBN/DDB1 protein, the Tb-anti-His antibody, and the fluorescent tracer at optimized concentrations.
-
Add the diluted test compound to the wells. Include controls for high FRET (no competitor) and low FRET (saturating concentration of a known unlabeled binder).
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal (emission at two wavelengths, e.g., 665 nm for the acceptor and 620 nm for the donor) after excitation at the donor's excitation wavelength (e.g., 340 nm).
-
-
Data Analysis:
-
Calculate the ratiometric TR-FRET signal (e.g., Emission665nm / Emission620nm).
-
Plot the TR-FRET ratio against the concentration of the test compound.
-
Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value.
-
This technical guide provides a framework for the in vitro characterization of this compound. The successful determination of its binding affinity to CRBN is a critical first step in the development of effective and specific PROTAC degraders.
An In-depth Technical Guide to Thalidomide-NH-amido-C3-NH2: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thalidomide-NH-amido-C3-NH2, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of thalidomide (B1683933), this molecule serves as a potent E3 ubiquitin ligase ligand, specifically recruiting the Cereblon (CRBN) complex to induce the degradation of targeted proteins. This guide details its chemical properties, supplier information, a representative synthesis protocol, and its application in the context of the PROTAC technology.
Chemical Identification and Supplier Information
This compound is a key reagent for researchers engaged in the design and synthesis of PROTACs. Its unique structure, featuring a thalidomide moiety linked to a three-carbon chain with a terminal amine, allows for its conjugation to a target protein ligand, thereby forming a heterobifunctional degrader molecule.
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 2763827-11-6 | [1] |
| Molecular Formula | C₁₈H₂₁N₅O₅ | |
| Molecular Weight | 387.39 g/mol | |
| Physical Appearance | Solid |
A hydrochloride salt version of this compound, this compound hydrochloride, is also available and may offer altered solubility characteristics.
| Property | Value | Reference |
| Chemical Name | This compound hydrochloride | |
| Molecular Formula | C₁₈H₂₂ClN₅O₅ | |
| Molecular Weight | 423.85 g/mol |
Table 1: Physicochemical Properties
Verified Suppliers
| Supplier | Product Name | Catalog Number (if available) |
| MedChemExpress | This compound | HY-138850 |
| Preclinical Research CRO | This compound hydrochloride | PR000508 |
Table 2: Supplier Information
The Role in PROTAC Technology: Cereblon-Mediated Protein Degradation
This compound functions as the E3 ligase-recruiting component of a PROTAC. The thalidomide part of the molecule binds to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[2] By linking this moiety to a ligand that binds a specific protein of interest (POI), the resulting PROTAC molecule facilitates the formation of a ternary complex between the POI and the CRBN E3 ligase complex. This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This process of targeted protein degradation offers a powerful therapeutic strategy to eliminate disease-causing proteins.[3]
Below is a diagram illustrating the signaling pathway of a thalidomide-based PROTAC.
Experimental Protocols
Representative Synthesis of this compound
While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found, a representative procedure can be derived from standard amide coupling methodologies for similar structures. The synthesis would likely involve the coupling of an amino-functionalized thalidomide derivative with a protected aminobutyric acid, followed by deprotection.
Materials:
-
4-Aminothalidomide
-
N-Boc-4-aminobutyric acid
-
Coupling reagent (e.g., HATU, HBTU, or EDC with HOBt)
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Deprotection reagent (e.g., Trifluoroacetic acid - TFA, or HCl in dioxane)
-
Dichloromethane (DCM)
-
Standard workup and purification reagents (e.g., water, ethyl acetate, brine, silica (B1680970) gel)
Procedure:
-
Amide Coupling:
-
Dissolve N-Boc-4-aminobutyric acid (1.0 eq) in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU, 1.1 eq) and DIPEA (2.0 eq) to the solution and stir for a few minutes to activate the carboxylic acid.
-
Add 4-aminothalidomide (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain Boc-protected this compound.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected intermediate in DCM.
-
Add an excess of TFA or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Remove the solvent and excess acid under reduced pressure to yield the final product, this compound (or its corresponding salt).
-
The following diagram illustrates a general experimental workflow for the synthesis of a thalidomide-based PROTAC linker.
Experimental Workflow for Assessing Protein Degradation
Once a PROTAC is synthesized using this compound, its efficacy in degrading the target protein needs to be evaluated. A common method for this is Western Blotting.[3]
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line to 70-80% confluency.
-
Treat the cells with varying concentrations of the synthesized PROTAC for a set period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC₅₀ (concentration at which 50% degradation is observed) and Dₘₐₓ (maximum degradation).[3]
-
The following diagram outlines the experimental workflow for evaluating PROTAC-induced protein degradation.
This technical guide provides essential information for researchers working with this compound. By understanding its properties, sourcing, and application in well-defined experimental workflows, scientists can effectively utilize this key molecule to advance the field of targeted protein degradation.
References
The Mechanism of Thalidomide as a Molecular Glue: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular mechanism of thalidomide (B1683933), a prototypical molecular glue. It delves into the core principles of thalidomide-induced protein degradation, presents key quantitative data, outlines detailed experimental protocols for characterization, and visualizes the associated biological pathways and workflows.
Core Concepts: Thalidomide-Induced Protein Degradation
Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), exert their therapeutic effects through a novel mechanism of action: inducing the degradation of specific target proteins.[1][2] Unlike traditional enzyme inhibitors, thalidomide functions as a "molecular glue," facilitating an interaction between the E3 ubiquitin ligase Cereblon (CRBN) and specific "neosubstrate" proteins that would not normally interact.[3][4]
The key steps in this process are:
-
Binding to Cereblon: Thalidomide binds to CRBN, which is a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[4][5] This complex also includes Cullin 4A (CUL4A), DNA damage-binding protein 1 (DDB1), and Regulator of Cullins 1 (ROC1).[6]
-
Altered Substrate Specificity: The binding of thalidomide to CRBN creates a new molecular surface on the ligase. This altered surface has a high affinity for specific proteins that are not the natural substrates of CRBN.
-
Neosubstrate Recruitment: This new binding surface recruits specific "neosubstrate" proteins. In the context of thalidomide's anti-cancer and immunomodulatory effects, the primary neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][6][7]
-
Ubiquitination: The recruitment of Ikaros and Aiolos to the CRL4^CRBN^ complex brings them into close proximity with the E2 ubiquitin-conjugating enzyme. This leads to the polyubiquitination of the neosubstrates, where a chain of ubiquitin molecules is attached.[1]
-
Proteasomal Degradation: The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, the cell's protein degradation machinery. The proteasome recognizes and degrades the ubiquitinated Ikaros and Aiolos.[3]
The degradation of Ikaros and Aiolos, which are critical for the survival of multiple myeloma cells, is a key driver of the anti-cancer effects of thalidomide and its more potent analogs, lenalidomide (B1683929) and pomalidomide (B1683931).[4][6]
Quantitative Data
The following tables summarize key quantitative parameters that characterize the interactions and degradation events in the thalidomide molecular glue mechanism.
Table 1: Binding Affinities of Thalidomide and its Analogs to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Not Specified | [5] |
| Lenalidomide | ~178 nM | Not Specified | |
| Pomalidomide | ~157 nM | Not Specified |
Table 2: Degradation Potency and Efficacy of Thalidomide and its Analogs against Ikaros (IKZF1) and Aiolos (IKZF3)
| Compound | Target Protein | DC50 (Concentration for 50% degradation) | Dmax (Maximum Degradation) | Cell Line | Assay Method | Reference |
| Thalidomide | IKZF1 | 4795 nM | Not Reported | H929 | Luciferase Reporter Assay | [8] |
| Lenalidomide | IKZF1 | 10.2 nM | Not Reported | H929 | Luciferase Reporter Assay | [8] |
| Pomalidomide | IKZF1 | 4.9 nM | Not Reported | H929 | Luciferase Reporter Assay | [8] |
| Pomalidomide | IKZF1 | 292.9 nM | 75.1% | Not Specified | Not Specified | |
| Pomalidomide | IKZF3 | 664.3 nM | 64.1% | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for key experiments are crucial for studying and characterizing the thalidomide molecular glue mechanism.
Protocol 1: In-Cell Protein Degradation Assay (Western Blot)
This protocol is used to assess the ability of thalidomide to induce the degradation of a target neosubstrate (e.g., Ikaros, Aiolos) in a cellular context.
Materials:
-
Cell line expressing the target protein (e.g., MM.1S multiple myeloma cells)
-
Thalidomide
-
Vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-Ikaros, anti-Aiolos)
-
Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of thalidomide or a vehicle-only control.
-
Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol 2: CRBN Binding Affinity Measurement by Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique to measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of binding between a small molecule and a protein.
Materials:
-
Purified recombinant Cereblon (CRBN) protein (often the thalidomide-binding domain, TBD, is used)
-
Thalidomide
-
ITC buffer (e.g., PBS or HEPES)
-
Isothermal Titration Calorimeter
Methodology:
-
Sample Preparation:
-
Dialyze the purified CRBN protein and dissolve the thalidomide in the same ITC buffer to ensure a precise match.
-
Determine the accurate concentrations of the protein and thalidomide solutions.
-
Degas both solutions before the experiment to prevent air bubbles.
-
-
ITC Experiment Setup:
-
Thoroughly clean the ITC sample cell and injection syringe.
-
Load the CRBN solution into the sample cell (typically 10-50 µM).
-
Load the thalidomide solution into the injection syringe (typically 100-500 µM).
-
-
Titration:
-
Perform a series of injections of the thalidomide solution into the CRBN solution while monitoring the heat change. The experiment typically consists of an initial small injection followed by a series of larger, equal-volume injections.
-
-
Data Analysis:
-
Integrate the raw data (heat flow versus time) to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of thalidomide to CRBN.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Protocol 3: High-Throughput Protein Degradation Assay (HiBiT Assay)
The HiBiT assay is a sensitive, luminescence-based method for quantifying protein levels in real-time in live cells, suitable for high-throughput screening.
Materials:
-
Cell line endogenously expressing the target protein tagged with the HiBiT peptide (generated via CRISPR/Cas9)
-
LgBiT protein (the large fragment of NanoBiT luciferase)
-
Luminescent substrate
-
Thalidomide
-
Multi-well plates (e.g., 96-well or 384-well)
-
Luminometer
Methodology:
-
Cell Plating:
-
Plate the HiBiT-tagged cells in a multi-well plate.
-
-
Compound Treatment:
-
Add a serial dilution of thalidomide to the cells.
-
-
Luminescence Measurement (Lytic Endpoint Mode):
-
After a defined incubation period, add a lytic reagent containing the LgBiT protein and substrate.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of HiBiT-tagged protein.
-
-
Luminescence Measurement (Live-Cell Kinetic Mode):
-
Add the LgBiT protein and a live-cell compatible substrate to the cells before or concurrently with the compound.
-
Measure luminescence at multiple time points to monitor the kinetics of protein degradation.
-
-
Data Analysis:
-
Normalize the luminescence signal to a vehicle control.
-
Plot the normalized signal against the thalidomide concentration to determine the DC50 and Dmax.
-
For kinetic data, plot the luminescent signal over time for each concentration to determine the degradation rate.
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of the thalidomide molecular glue mechanism.
Caption: Thalidomide-induced protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
Caption: Logical relationship in ternary complex formation.
References
- 1. beyondspringpharma.com [beyondspringpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma | Haematologica [haematologica.org]
The Architect's Guide to Demolition: A Technical Whitepaper on Thalidomide Derivatives for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The field of therapeutic intervention is undergoing a paradigm shift, moving beyond simple inhibition to the targeted destruction of disease-causing proteins. At the forefront of this revolution are thalidomide (B1683933) and its derivatives, small molecules that have been repurposed to hijack the cell's own protein disposal machinery. This technical guide provides an in-depth exploration of thalidomide-based targeted protein degradation, encompassing both "molecular glue" and proteolysis-targeting chimera (PROTAC) strategies. We will delve into the core mechanism of action involving the Cereblon (CRBN) E3 ubiquitin ligase, present a compilation of quantitative data on the degradation of key protein targets, and provide detailed protocols for the essential experiments that underpin the discovery and development of these novel therapeutics. This document is intended to serve as a comprehensive resource for researchers and drug development professionals navigating this exciting and rapidly evolving area of medicinal chemistry and chemical biology.
Introduction: A New Era of "Undruggable" Targets
For decades, the dominant paradigm in drug discovery has been the development of small molecules that inhibit the function of a target protein. However, a significant portion of the proteome, estimated to be as high as 85%, has been deemed "undruggable" due to the lack of well-defined binding pockets or active sites amenable to traditional inhibitor design. Targeted protein degradation (TPD) offers a transformative approach to overcome this limitation. Instead of merely blocking a protein's function, TPD co-opts the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate the entire protein.
Thalidomide, a drug with a controversial past, has emerged as a cornerstone of TPD. Its derivatives, including lenalidomide (B1683929) and pomalidomide, have been successfully repurposed as potent anticancer agents. The discovery that these molecules function by recruiting specific proteins to the Cereblon (CRBN) E3 ubiquitin ligase for degradation has paved the way for the rational design of a new class of therapeutics. These thalidomide-based degraders fall into two main categories:
-
Molecular Glues: These are small molecules that induce a novel interaction between an E3 ligase and a target protein, effectively "gluing" them together for ubiquitination and subsequent degradation.
-
Proteolysis-Targeting Chimeras (PROTACs): These are heterobifunctional molecules consisting of two distinct ligands connected by a linker. One ligand binds to the protein of interest (POI), while the other recruits an E3 ligase, bringing the two into close proximity to trigger degradation.
This guide will provide a detailed technical overview of both approaches, with a focus on the practical aspects of their design, synthesis, and evaluation.
The Core Machinery: The CRL4-CRBN E3 Ubiquitin Ligase Complex
The mechanism of action of thalidomide-based degraders is centered around the Cullin-4A RING E3 ubiquitin ligase complex containing Cereblon (CRL4-CRBN). Understanding the components and function of this complex is fundamental to comprehending how these small molecules orchestrate protein degradation.
The CRL4-CRBN complex is a multi-subunit E3 ligase responsible for attaching ubiquitin molecules to substrate proteins, marking them for degradation by the proteasome. The key components are:
-
Cullin 4A (CUL4A): A scaffold protein that provides the structural backbone of the complex.
-
DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links CRBN to CUL4A.
-
Regulator of Cullins 1 (Rbx1): A RING-finger domain protein that recruits the E2 ubiquitin-conjugating enzyme.
-
Cereblon (CRBN): The substrate receptor that directly binds to thalidomide and its derivatives, as well as the target protein.
Thalidomide-based degraders bind to a specific pocket on CRBN, altering its substrate specificity and inducing the recruitment of "neosubstrates" – proteins that are not normally targeted by the CRL4-CRBN complex. This proximity-induced event facilitates the transfer of ubiquitin from the E2 enzyme to the target protein, leading to its polyubiquitination and subsequent degradation.
Quantitative Data on Thalidomide-Based Degraders
The efficacy of a protein degrader is typically characterized by two key parameters:
-
DC50: The concentration of the degrader that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achievable with the degrader.
The binding affinity of the degrader to its target protein and to CRBN is also a critical parameter, often expressed as the dissociation constant (Kd). The following tables summarize publicly available quantitative data for a selection of thalidomide-based molecular glues and PROTACs targeting various proteins.
Table 1: Binding Affinities of Thalidomide Derivatives to CRBN
| Compound | Binding Affinity (Kd) to CRBN | Method | Reference |
| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) | [1] |
| Lenalidomide | ~178 nM | Competitive Titration | [1] |
| Pomalidomide | ~157 nM | Competitive Titration | [1] |
| Lenalidomide | ~0.64 µM | Isothermal Titration Calorimetry (ITC) | [2] |
| Pomalidomide | 14.7 ± 1.9 µM (to CRBN TBD) | Isothermal Titration Calorimetry (ITC) | [2] |
| Lenalidomide | 6.7 ± 0.9 µM (to CRBN TBD) | Isothermal Titration Calorimetry (ITC) | [2] |
| Thalidomide | 43.4 ± 2.6 µM (to CRBN TBD) | Isothermal Titration Calorimetry (ITC) | [2] |
Table 2: Degradation Potency of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95 | [3] |
| PROTAC 1 | Pomalidomide | BRD4 | Burkitt's lymphoma (BL) cells | < 1 | Not specified | [4] |
| PROTAC 3 | Thalidomide | BRD4 | RS4;11 | 0.051 | Not specified | [4] |
| PROTAC 4 | Lenalidomide | BRD4 | MV-4-11 | 0.0083 | Not specified | [4] |
| PROTAC 9 | Phenyl glutarimide | BRD4 | MV4-11 | 0.87 | Not specified | [4] |
| Thalidomide-PEG-BRD4 PROTAC | Thalidomide | BRD4 | HeLa | 15 | > 95 | [5] |
Table 3: Degradation Potency of BTK-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| P13I | Pomalidomide | BTK-C481S | HBL-1 | ~30 | > 50 | [6] |
| RC-1 | Pomalidomide | BTK | Mino | Not specified | > 90 | [7] |
| NC-1 | Pomalidomide | BTK | Mino | 2.2 | 97 | [8] |
| IR-1 | Pomalidomide | BTK | Mino | < 10 | ~90 | [8] |
| IR-2 | Pomalidomide | BTK | Mino | < 10 | ~90 | [8] |
| RC-3 | Pomalidomide | BTK | Mino | < 10 | ~90 | [8] |
Table 4: Degradation Potency of GSPT1-Targeting Molecular Glues
| Molecular Glue | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| CC-885 | GSPT1 | Not specified | Not specified | Not specified | [9][10] |
| CC-90009 | GSPT1 | Not specified | Not specified | Not specified | [9][10] |
| Compound 34f | GSPT1 | KG-1 | 0.269 | > 95 | [9][11] |
| GSPT1 degrader-4 | GSPT1 | CAL51 | 25.4 | Not specified | [12] |
| LYG-409 | GSPT1 | KG-1 | 7.87 | Not specified | [12] |
| SJ6986 | GSPT1 | Not specified | 2.1 | 99 | [12] |
Experimental Protocols
The development of effective thalidomide-based degraders relies on a suite of robust experimental assays to characterize their binding, ubiquitination, and degradation activities. The following sections provide detailed protocols for key experiments.
Cereblon Binding Affinity Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method for quantifying the binding affinity of compounds to CRBN.
Materials:
-
His-tagged CRBN/DDB1 complex
-
Terbium (Tb)-conjugated anti-His antibody (donor)
-
Fluorescently labeled thalidomide derivative (tracer/acceptor)
-
Test compounds (thalidomide derivatives)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% BSA)
-
384-well low-volume microplates
Protocol:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the His-tagged CRBN/DDB1 complex to a final concentration that is at or below the Kd of the tracer.
-
Add the Tb-conjugated anti-His antibody to a final concentration recommended by the manufacturer.
-
Add the fluorescently labeled thalidomide tracer to a final concentration at or below its Kd for CRBN.
-
Add the serially diluted test compounds or vehicle control to the wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm, emission at 520 nm for the acceptor and 620 nm for the donor).
-
Calculate the ratio of the acceptor to donor fluorescence.
-
Plot the fluorescence ratio against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a thalidomide-based degrader to induce the ubiquitination of the target protein in a reconstituted system.
Materials:
-
Purified E1 activating enzyme (e.g., UBE1)
-
Purified E2 conjugating enzyme (e.g., UBE2D2)
-
Purified CRL4-CRBN E3 ligase complex
-
Purified target protein of interest (POI)
-
Ubiquitin
-
ATP
-
Test compound (PROTAC or molecular glue)
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blot reagents
-
Antibodies against the POI and ubiquitin
Protocol:
-
Assemble the ubiquitination reaction mixture on ice, containing E1, E2, CRL4-CRBN, ubiquitin, and ATP in the reaction buffer.
-
Add the purified POI to the reaction mixture.
-
Add the test compound at various concentrations or a vehicle control.
-
Initiate the reaction by incubating at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Perform a Western blot using a primary antibody against the POI to detect the appearance of higher molecular weight bands corresponding to ubiquitinated POI.
-
Confirm ubiquitination by probing with an anti-ubiquitin antibody.
Western Blot for Protein Degradation
Western blotting is the most common method for quantifying the extent of protein degradation in cells following treatment with a degrader.
Materials:
-
Cell line expressing the target protein
-
Test compound (PROTAC or molecular glue)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot reagents
-
Primary antibody against the target protein
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound or vehicle control for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and incubate with the primary antibody against the target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control protein to ensure equal loading.
-
Quantify the band intensities and normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the data to determine the DC50 and Dmax values.
Conclusion and Future Directions
Thalidomide and its derivatives have ushered in a new era of drug discovery, providing a powerful platform for the targeted degradation of disease-causing proteins. Both molecular glues and PROTACs based on these scaffolds have demonstrated remarkable efficacy in preclinical and clinical settings, offering the potential to address a wide range of diseases, including cancer and neurodegenerative disorders.
The continued exploration of the structural basis for neosubstrate recruitment by different thalidomide derivatives will undoubtedly lead to the development of more potent and selective degraders. Furthermore, the expansion of the E3 ligase toolbox beyond CRBN will open up new avenues for targeting a broader range of proteins and mitigating potential resistance mechanisms. As our understanding of the intricacies of the ubiquitin-proteasome system deepens, so too will our ability to rationally design the next generation of protein-degrading therapeutics. This technical guide provides a solid foundation for researchers and drug developers to contribute to this exciting and rapidly advancing field.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Assessing Thalidomide-NH-amido-C3-NH2 PROTAC Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[1][2] This document provides a detailed experimental workflow for assessing the efficacy of a PROTAC constructed using Thalidomide-NH-amido-C3-NH2 as the E3 ligase ligand-linker conjugate. Thalidomide and its derivatives are known to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[3]
For the purpose of these application notes, we will focus on a hypothetical PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology due to its role in regulating the transcription of oncogenes like c-Myc.[4][5][6]
Signaling Pathway: BRD4 Degradation and Downstream Effects
BRD4 acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of target genes, including the proto-oncogene c-Myc.[4][5] A BRD4-targeting PROTAC induces the degradation of BRD4, leading to the downregulation of c-Myc and subsequent inhibition of cancer cell proliferation and survival.[4][5][6]
Caption: Mechanism of BRD4 degradation by a Thalidomide-based PROTAC and its impact on the c-Myc signaling pathway.
Experimental Workflow for PROTAC Efficacy Assessment
A comprehensive evaluation of a PROTAC's efficacy involves a series of in vitro experiments to confirm target engagement, protein degradation, and the desired biological consequences.
Caption: A stepwise experimental workflow for evaluating the efficacy of a PROTAC, from initial target engagement to downstream functional outcomes.
Data Presentation: Summary of Quantitative Data
Clear and concise data presentation is crucial for comparing the efficacy of different PROTACs or treatment conditions.
Table 1: In Vitro Efficacy of a BRD4-Targeting PROTAC
| Parameter | Assay | Cell Line | Value |
| DC50 | Western Blot | HeLa | 50 nM |
| Dmax | Western Blot | HeLa | >90% |
| IC50 | MTS Assay | HeLa | 100 nM |
| Ternary Complex Formation (EC50) | TR-FRET | Biochemical | 25 nM |
Table 2: Time-Dependent Degradation of BRD4
| Time Point | BRD4 Protein Level (% of Control) |
| 0 hr | 100% |
| 4 hr | 60% |
| 8 hr | 30% |
| 16 hr | 15% |
| 24 hr | <10% |
Experimental Protocols
Protein Degradation Assay via Western Blot (for DC50 and Dmax Determination)
This protocol details the steps to quantify the degradation of a target protein in response to PROTAC treatment.[2]
Materials:
-
Cell culture reagents
-
This compound based BRD4 PROTAC
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-c-Myc, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells (e.g., HeLa) in 6-well plates at a density that ensures they are in the exponential growth phase during treatment. Allow them to adhere overnight.[7]
-
PROTAC Treatment: Prepare serial dilutions of the BRD4 PROTAC in complete growth medium. Aspirate the old medium and add the PROTAC-containing medium to the cells. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 24 hours).[2][7]
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[2] Incubate on ice for 30 minutes with occasional vortexing.[2] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[7]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[2] Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH) overnight at 4°C.[2]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system.[2] Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[2]
Cell Viability Assay (MTS Assay for IC50 Determination)
This assay measures the metabolic activity of cells as an indicator of cell viability following PROTAC treatment.[8][9]
Materials:
-
Cells and culture medium
-
BRD4 PROTAC and vehicle control
-
96-well plates (clear bottom, opaque walls recommended for luminescence-based assays)
-
MTS reagent
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well).[10] Incubate overnight to allow for attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the BRD4 PROTAC in culture medium. Add the diluted PROTAC to the wells. Include a vehicle control.[10]
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.[10]
-
Incubation with MTS: Incubate for 1 to 4 hours at 37°C.[8][9]
-
Absorbance Measurement: Record the absorbance at 490 nm using a plate reader.[8]
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value.[7]
Ternary Complex Formation Assay (TR-FRET)
This assay provides a quantitative measure of the formation of the POI-PROTAC-E3 ligase ternary complex.[11][12]
Materials:
-
Tagged recombinant BRD4 protein (e.g., His-tagged)
-
Tagged recombinant CRBN/DDB1 complex (e.g., GST-tagged)
-
BRD4 PROTAC
-
TR-FRET donor and acceptor fluorophores (e.g., anti-His-Tb and anti-GST-d2)
-
Assay buffer
-
Microplates (e.g., 384-well, low volume)
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare solutions of the tagged proteins and serial dilutions of the PROTAC in assay buffer.
-
Assay Plate Setup: Add the tagged BRD4 protein, tagged CRBN/DDB1 complex, and varying concentrations of the PROTAC to the wells of the microplate.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
-
Detection: Add the TR-FRET donor and acceptor fluorophores to the wells.
-
Measurement: After another incubation period, measure the TR-FRET signal on a compatible plate reader.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC induces ubiquitination of the target protein within the cell.
Materials:
-
Cells, culture reagents, and 6-well plates
-
BRD4 PROTAC and vehicle control
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer with deubiquitinase inhibitors (e.g., PR-619)
-
Antibody for immunoprecipitation (anti-BRD4)
-
Protein A/G beads
-
Antibody for Western blot (anti-ubiquitin)
Procedure:
-
Cell Treatment: Seed cells and treat with the BRD4 PROTAC and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate) for a specified time (e.g., 4-6 hours).
-
Cell Lysis: Lyse the cells using a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysates with Protein A/G beads.
-
Incubate the lysates with an anti-BRD4 antibody to capture the target protein.
-
Add Protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads several times to remove non-specific binders.
-
-
Elution and Western Blot: Elute the captured proteins from the beads and analyze by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on BRD4. An increase in the ubiquitination signal in PROTAC-treated cells compared to the control indicates successful target ubiquitination.
References
- 1. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes: Measuring Protein Degradation with Thalidomide-Based Degraders via Western Blot
Introduction
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) or molecular glues, to eliminate specific proteins of interest (POIs) from the cell.[1][2] These molecules function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[2] Molecules based on thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs) are a cornerstone of this technology.[3][4] They act by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to a target protein.[3][5]
The term "Thalidomide-NH-amido-C3-NH2" refers to a chemical moiety often used as a linker and CRBN-binding component in the synthesis of PROTACs. When incorporated into a PROTAC, this moiety binds to CRBN, while another part of the molecule binds to the POI. This induced proximity results in the formation of a ternary complex (POI-PROTAC-CRBN), leading to the ubiquitination of the POI.[3][6] The polyubiquitin (B1169507) chain acts as a signal, marking the POI for degradation by the 26S proteasome.[3][6]
Western blotting is a fundamental and widely used technique to verify and quantify the degradation of a target protein.[1][2] By measuring the decrease in the target protein's band intensity relative to a control, researchers can determine key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1] This protocol provides a detailed methodology for assessing protein degradation induced by a thalidomide-based degrader.
Signaling Pathway and Mechanism
The degrader molecule, containing the thalidomide-based moiety, acts as a bridge to bring the target Protein of Interest (POI) and the CRBN subunit of the CRL4-CRBN E3 ubiquitin ligase complex into close proximity.[3][6] This induced proximity facilitates the transfer of ubiquitin molecules onto the POI, marking it for destruction by the proteasome.[3] The degrader molecule is then released and can act catalytically to induce the degradation of more POI molecules.[6][7]
References
Application of Thalidomide-NH-amido-C3-NH2 in Oncology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-NH-amido-C3-NH2 is a crucial building block in the development of targeted cancer therapies. It is a synthesized E3 ligase ligand-linker conjugate, specifically designed for the creation of Proteolysis Targeting Chimeras (PROTACs).[1][2] This molecule incorporates the thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a three-carbon alkyl amine linker.[1] The terminal amine group of the linker provides a reactive site for conjugation with a ligand that targets a specific protein of interest for degradation.
The therapeutic utility of thalidomide and its analogs (immunomodulatory drugs or IMiDs) in oncology, particularly in the treatment of multiple myeloma, stems from their ability to bind to CRBN.[3][4] This binding event alters the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for myeloma cell survival.[3][4]
By harnessing this mechanism, PROTACs utilizing this compound can be engineered to degrade a wide array of cancer-promoting proteins, offering a powerful strategy for therapeutic intervention.
Mechanism of Action: PROTAC-Mediated Protein Degradation
A PROTAC is a heterobifunctional molecule consisting of three components: a ligand for an E3 ubiquitin ligase (in this case, the thalidomide part of this compound), a linker, and a ligand for a target protein.[1] The PROTAC acts as a bridge, bringing the target protein into close proximity with the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Application in Oncology Research
The primary application of this compound in oncology research is as a synthetic intermediate for the generation of novel PROTACs targeting cancer-driving proteins. Researchers can conjugate a ligand for a specific oncoprotein to the amine linker of this molecule to create a PROTAC that directs that oncoprotein for degradation.
Potential Cancer Targets Include:
-
Kinases
-
Transcription factors
-
Epigenetic readers
-
Scaffolding proteins
Quantitative Data Summary
While specific quantitative data for PROTACs derived from this compound is dependent on the target ligand, the following tables represent typical data generated during the characterization of a novel PROTAC.
Table 1: In Vitro Potency of a Hypothetical PROTAC ("PROTAC-X")
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
|---|---|---|---|
| Cancer Cell Line A | Oncoprotein Y | 15 | 95 |
| Cancer Cell Line B | Oncoprotein Y | 25 | 92 |
| Normal Cell Line C | Oncoprotein Y | >1000 | <10 |
DC50: Concentration required for 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation.
Table 2: In Vitro Anti-proliferative Activity of PROTAC-X
| Cell Line | IC50 (nM) |
|---|---|
| Cancer Cell Line A | 50 |
| Cancer Cell Line B | 75 |
| Normal Cell Line C | >5000 |
IC50: Concentration required for 50% inhibition of cell proliferation.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the characterization of a PROTAC synthesized using this compound.
Protocol 1: Western Blot for Target Protein Degradation
Objective: To quantify the degradation of the target protein induced by the PROTAC.
Materials:
-
Cancer cell line of interest
-
PROTAC synthesized with this compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC or DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control band intensity.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the anti-proliferative effect of the PROTAC on cancer cells.
Materials:
-
Cancer cell line of interest
-
PROTAC synthesized with this compound
-
DMSO (vehicle control)
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Cell Treatment: Treat the cells with a serial dilution of the PROTAC or DMSO.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and calculate the IC50 value using a non-linear regression curve fit.
Experimental Workflow Visualization
Conclusion
This compound is a valuable tool for the development of PROTAC-based cancer therapeutics. Its ability to recruit the CRBN E3 ligase provides a versatile platform for inducing the degradation of a wide range of oncogenic proteins. The protocols and workflows described herein provide a foundational framework for researchers to synthesize and characterize novel PROTACs for oncology research and drug development.
References
Application Notes: Lentiviral-Based Assays for Evaluating Thalidomide-NH-amido-C3-NH2 PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[3] Thalidomide-NH-amido-C3-NH2 is a key building block for constructing PROTACs, incorporating the thalidomide (B1683933) moiety which specifically recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4][5]
Evaluating the efficacy and mechanism of action of these PROTACs requires robust and quantifiable cell-based assays. Lentiviral-based reporter systems offer a powerful platform for this purpose. By engineering cells to stably express the POI fused to a reporter tag (e.g., a luciferase or fluorescent protein), researchers can monitor protein degradation in real-time, in a high-throughput manner.[6][7] These assays provide critical data on a PROTAC's potency (DC50), efficacy (Dmax), and kinetics.[8] Furthermore, lentiviral delivery of CRISPR/Cas9 systems can be used to generate E3 ligase knockout cell lines, which are essential for validating the PROTAC's specific mechanism of action.[9][10]
This document provides detailed protocols for establishing and utilizing lentiviral-based assays to characterize this compound-based PROTACs.
Signaling Pathway and Mechanism of Action
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase.[1] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2] The PROTAC molecule is subsequently released and can act catalytically to induce the degradation of additional POI molecules.[1]
Experimental Protocols
Protocol 1: Generation of a Stable Reporter Cell Line using Lentivirus
This protocol describes how to create a stable cell line expressing a protein of interest (POI) fused to a reporter tag, such as NanoLuc® luciferase (e.g., HiBiT). This cell line will serve as the primary tool for quantifying PROTAC-mediated protein degradation.
A. Lentiviral Plasmid Preparation
-
Clone the gene encoding your POI into a lentiviral expression vector containing a reporter tag (e.g., pLenti-HiBiT-POI). The vector should also contain a selection marker, such as puromycin (B1679871) resistance.
-
Ensure the sequence is verified by DNA sequencing.
B. Lentivirus Production in HEK293T Cells
-
Day 0: Plate 4 x 10^6 HEK293T cells in a 10-cm plate in DMEM supplemented with 10% FBS without antibiotics. Ensure cells are evenly dispersed.[11]
-
Day 1: When cells reach ~80% confluency, transfect them with the lentiviral plasmids. For each plate, mix:
-
Target vector (e.g., pLenti-HiBiT-POI): 5 µg
-
Packaging plasmid (e.g., psPAX2): 2.5 µg
-
Envelope plasmid (e.g., pMD2.G/VSV.G): 1.25 µg
-
Use a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol.
-
-
Day 3: After 48-72 hours, harvest the supernatant containing the lentiviral particles.[12]
-
Centrifuge the supernatant at 2000 rpm for 5 minutes to pellet cell debris.[12]
-
Filter the supernatant through a 0.45 µm filter.
-
The viral supernatant can be used immediately or aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.[9]
C. Transduction of Target Cells
-
Day 1: Plate the target cells (e.g., HeLa, K-562) in a 6-well plate so they are approximately 70% confluent on the day of transduction.[13]
-
Day 2: Remove the culture medium. Add fresh medium containing 8 µg/mL polybrene to increase transduction efficiency.[13]
-
Add the desired amount of lentiviral supernatant to the cells. It is recommended to test a range of viral volumes to determine the optimal multiplicity of infection (MOI).
-
Incubate the cells overnight at 37°C with 5% CO2.[13]
-
Day 3: Replace the virus-containing medium with fresh complete culture medium.[14]
D. Selection of Stably Transduced Cells
-
48 hours post-transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. The optimal concentration must be determined beforehand by performing a kill curve on the parental cell line.[13]
-
Maintain the cells under selection pressure for 7-10 days, replacing the medium every 2-3 days, until a resistant population of cells emerges.
-
Expand the stable cell pool and verify the expression of the HiBiT-POI fusion protein via Western Blot or a baseline luminescence assay.
Protocol 2: Quantitative Degradation Assay
This protocol uses the stable reporter cell line to quantify the degradation of the POI after treatment with a this compound PROTAC.
Materials:
-
HiBiT-POI stable reporter cell line
-
This compound PROTAC stock solution (in DMSO)
-
White, opaque 96-well assay plates
-
Nano-Glo® HiBiT Lytic Detection System (or similar)
-
Luminometer
Procedure:
-
Cell Plating: Seed the HiBiT-POI stable cells into a 96-well white, opaque plate at a density that ensures they are in the exponential growth phase during the assay. Incubate overnight.
-
PROTAC Treatment: Prepare serial dilutions of the this compound PROTAC in culture medium. The final DMSO concentration should be kept constant across all wells (e.g., ≤ 0.1%).
-
Remove the medium from the cells and add the PROTAC dilutions. Include a "vehicle only" (DMSO) control.
-
Incubate the plate for the desired time period (e.g., 2, 4, 8, 16, 24 hours). To determine degradation kinetics, separate plates can be set up for each time point.
-
Luminescence Measurement:
-
At the end of the incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Nano-Glo® HiBiT lytic reagent according to the manufacturer's protocol. This reagent lyses the cells and contains the LgBiT protein and substrate.[7]
-
Add the reagent to each well and mix according to the protocol.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of HiBiT-tagged POI remaining in the cells.[7]
-
Data Analysis:
-
Normalize the raw luminescence data to the vehicle (DMSO) control, which represents 100% protein level.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration.
-
Fit the data to a four-parameter variable slope equation to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved).[1]
Quantitative Data Presentation
The results of the degradation assay should be summarized in a table for clear comparison.
| Compound | Target POI | Cell Line | Time (h) | DC50 (nM) | Dmax (%) |
| PROTAC-X | BRD4 | HeLa | 16 | 25.4 | 92 |
| PROTAC-X | BRD4 | K-562 | 16 | 38.1 | 88 |
| Negative Control | BRD4 | HeLa | 16 | >10,000 | <10 |
Protocol 3: Validating Mechanism via CRBN Knockout
To confirm that the PROTAC's activity is dependent on the CRBN E3 ligase, the degradation assay should be repeated in a CRBN knockout (KO) cell line.
A. Generation of CRBN KO Cell Line
-
Obtain a lentiviral CRISPR/Cas9 vector system targeting the human CRBN gene. These are commercially available and typically include Cas9 expression and one or more single guide RNAs (sgRNAs) targeting CRBN.[9]
-
Produce lentivirus using the protocol described in Protocol 1B .
-
Transduce the target cells (parental line, not the reporter line) as described in Protocol 1C .
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Isolate single-cell clones via limiting dilution.
-
Expand the clones and validate the knockout of the CRBN protein by Western Blot.
B. CRBN Dependency Assay
-
Transduce the validated CRBN KO cell line with the HiBiT-POI lentivirus to create a reporter line that lacks CRBN.
-
Perform the quantitative degradation assay (Protocol 2 ) in parallel using the wild-type (WT) HiBiT-POI cells and the CRBN KO HiBiT-POI cells.
-
Expected Result: The this compound PROTAC should induce potent degradation of the POI in the WT cells but show little to no activity in the CRBN KO cells. This result confirms a CRBN-dependent mechanism of action.
Complementary Assays
Western Blot: A traditional and essential method to visually confirm the degradation of the endogenous POI, validating the results from reporter assays.[2]
Flow Cytometry: Useful for quantifying degradation, especially for cell surface or intracellular proteins that can be labeled with fluorescent antibodies. This method allows for the analysis of protein levels on a single-cell basis.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Rapid and high-throughput screening of proteolysis targeting chimeras using a dual-reporter system expressing fluorescence protein and luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.co.jp [promega.co.jp]
- 8. Methods for Quantitative Assessment of Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. CRISPR-Based Lentiviral Knockout Libraries for Functional Genomic Screening and Identification of Phenotype-Related Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. manuals.cellecta.com [manuals.cellecta.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 14. manuals.cellecta.com [manuals.cellecta.com]
- 15. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
Application Notes and Protocols for High-Throughput Screening with Thalidomide-NH-amido-C3-NH2 Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation (TPD) has ushered in a new era of drug discovery, with Proteolysis Targeting Chimeras (PROTACs) at the forefront. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker that connects the target-binding ligand to the E3 ubiquitin ligase recruiter. This document provides detailed application notes and protocols for the use of Thalidomide-NH-amido-C3-NH2 , a versatile linker-ligand conjugate, in high-throughput screening (HTS) campaigns to discover and optimize novel protein degraders.
Thalidomide (B1683933) and its derivatives are well-established ligands for the Cereblon (CRBN) E3 ligase.[1][2] The this compound construct incorporates this CRBN-recruiting moiety with a 3-carbon amide linker terminating in a primary amine. This terminal amine provides a convenient attachment point for coupling various target-binding ligands, enabling the rapid synthesis of diverse PROTAC libraries for HTS.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] The thalidomide component of the linker binds to CRBN, a substrate receptor of the CRL4-CRBN E3 ligase complex.[4] This hijacking of the E3 ligase machinery redirects its activity towards the protein of interest (POI), which is bound by the other ligand of the PROTAC molecule.
Application I: PROTAC Library Synthesis
The terminal amine of this compound allows for straightforward conjugation to a carboxylic acid-functionalized ligand of a target protein via a stable amide bond. This is a common and robust method for generating PROTAC libraries.[5][6]
Protocol 1: Amide Bond Formation for PROTAC Synthesis[5][7]
This protocol describes a general procedure for coupling this compound with a generic carboxylic acid-containing protein of interest (POI) ligand.
Materials:
-
This compound
-
Carboxylic acid-functionalized POI ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard organic synthesis glassware
-
Nitrogen atmosphere setup
-
LC-MS for reaction monitoring
-
Preparative HPLC for purification
Procedure:
-
Reagent Preparation:
-
Dissolve the POI ligand-COOH (1.0 equivalent) in anhydrous DMF to a final concentration of 0.1 M under a nitrogen atmosphere.
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Prepare a fresh solution of HATU (1.2 equivalents) in anhydrous DMF.
-
-
Carboxylic Acid Activation:
-
To the solution of the POI ligand-COOH, add DIPEA (3.0 equivalents).
-
Add the HATU solution to the POI ligand/DIPEA mixture.
-
Stir the reaction mixture for 15 minutes at room temperature to activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the solution of this compound to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by LC-MS until the starting material is consumed (typically 2-12 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized PROTAC using LC-MS and ¹H NMR.
-
Application II: High-Throughput Screening for Protein Degradation
Once a PROTAC library is synthesized, the next step is to screen for compounds that effectively induce the degradation of the target protein. Several HTS-compatible assays can be employed for this purpose.
Protocol 2: HiBiT-Based Protein Degradation HTS Assay[8][9]
The HiBiT system is a sensitive bioluminescent reporter technology ideal for quantifying protein levels in cells. It involves tagging the endogenous target protein with the 11-amino-acid HiBiT peptide using CRISPR/Cas9. In the presence of the LgBiT protein, a bright luminescent signal is produced, which is proportional to the amount of HiBiT-tagged protein.
Materials:
-
CRISPR-edited cell line endogenously expressing the POI-HiBiT fusion.
-
LgBiT protein or expression vector.
-
Nano-Glo® HiBiT Lytic Detection System.
-
White, opaque 384-well assay plates.
-
PROTAC library synthesized from this compound.
-
Luminometer.
Procedure:
-
Cell Plating:
-
Seed the POI-HiBiT expressing cells into 384-well plates at a pre-determined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC library compounds in assay medium.
-
Add the diluted compounds to the cells. Include vehicle control (e.g., DMSO) and positive control (a known degrader, if available) wells.
-
Incubate for a specified period (e.g., 4, 8, or 24 hours) to allow for protein degradation.
-
-
Lysis and Signal Detection:
-
Equilibrate the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature.
-
Add the lytic reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Normalize the data to the vehicle control wells.
-
Calculate the percentage of protein degradation for each compound concentration.
-
Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values for active compounds.
-
Data Presentation: Representative Degradation Data
The following table shows representative degradation data for hypothetical PROTACs targeting Protein X, synthesized using a thalidomide-based linker. This data is illustrative of what might be obtained from a HiBiT-based HTS campaign.
| PROTAC ID | Linker Moiety | Target Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC-A | This compound | Ligand-1 | 25 | >90 | HEK293 |
| PROTAC-B | This compound | Ligand-2 | 150 | 85 | HeLa |
| PROTAC-C | This compound | Ligand-3 | >1000 | <20 | HEK293 |
| Ref-PROTAC | Thalidomide-PEG4 | Ligand-1 | 35 | >90 | HEK293 |
Note: Data is hypothetical and for illustrative purposes. Actual values will be target and cell line dependent.
Application III: Characterizing PROTAC-Induced Ternary Complex Formation
The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a prerequisite for efficient protein degradation.[7] AlphaLISA is a bead-based proximity assay that can be used to quantify the formation of this complex in a high-throughput format.
Protocol 3: AlphaLISA Ternary Complex Formation HTS Assay[10][11][12]
Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) uses donor and acceptor beads that are brought into close proximity upon the formation of the ternary complex.[8] One bead is conjugated to an antibody or tag that binds the POI, and the other is similarly functionalized for the E3 ligase. In the presence of a PROTAC that bridges the two proteins, excitation of the donor bead results in a luminescent signal from the acceptor bead.
Materials:
-
Recombinant tagged POI (e.g., His-tagged).
-
Recombinant tagged CRBN/DDB1 complex (e.g., FLAG-tagged).
-
PROTAC library.
-
AlphaLISA anti-His Acceptor beads.
-
AlphaLISA Streptavidin-Donor beads and biotinylated anti-FLAG antibody.
-
AlphaLISA-compatible microplates (e.g., 384-well ProxiPlate).
-
AlphaScreen-capable plate reader.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC compounds in assay buffer.
-
Dilute the recombinant POI and CRBN/DDB1 complex to their optimal concentrations in assay buffer.
-
-
Assay Assembly:
-
In a 384-well plate, add the PROTAC dilutions.
-
Add the diluted POI.
-
Add the diluted CRBN/DDB1 complex.
-
Incubate for 60 minutes at room temperature to allow for ternary complex formation.
-
-
Bead Addition:
-
Add the AlphaLISA Acceptor beads.
-
Add the Donor beads (pre-incubated with the biotinylated antibody if necessary).
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Plot the AlphaLISA signal against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes.[9]
-
Data Presentation: Representative Ternary Complex Formation Data
The table below provides illustrative data on the formation of the Ternary Complex (TC) for Protein X and CRBN, mediated by different PROTACs.
| PROTAC ID | Linker Moiety | Target Ligand | Max AlphaLISA Signal (a.u.) | Peak Concentration (nM) | Cooperativity (α) |
| PROTAC-A | This compound | Ligand-1 | 85000 | 100 | 5.2 |
| PROTAC-B | This compound | Ligand-2 | 45000 | 250 | 1.8 |
| PROTAC-C | This compound | Ligand-3 | 5000 | N/A | ~1 |
| Ref-PROTAC | Thalidomide-PEG4 | Ligand-1 | 92000 | 80 | 6.1 |
Note: Data is hypothetical and for illustrative purposes. Cooperativity (α) is a measure of the synergy in binding within the ternary complex and often requires more complex biophysical assays to determine accurately.
Conclusion
The This compound linker is a valuable tool for the construction of PROTAC libraries aimed at discovering novel protein degraders. Its terminal amine functionality allows for robust and versatile conjugation to a wide range of target-binding ligands. The detailed protocols for PROTAC synthesis and high-throughput screening using HiBiT and AlphaLISA technologies provide a solid framework for identifying and characterizing potent degraders. By combining rational design with efficient screening cascades, researchers can accelerate the development of this promising new class of therapeutics.
References
- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Overcoming off-target effects with Thalidomide-NH-amido-C3-NH2 PROTACs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing PROTACs containing the Thalidomide-NH-amido-C3-NH2 E3 ligase ligand-linker conjugate. The focus is on identifying and overcoming off-target effects inherent to CRBN-recruiting degraders.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of thalidomide-based PROTACs?
A1: The main off-target effects originate from the thalidomide (B1683933) moiety, which recruits the Cereblon (CRBN) E3 ligase.[1] This recruitment can lead to the unintended degradation of endogenous proteins known as "neosubstrates."[1] The most well-characterized neosubstrates are the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] Degradation of these proteins can cause unintended immunomodulatory effects and other biological consequences.[1]
Q2: What is the "hook effect" and how does it relate to off-target activity?
A2: The "hook effect" describes the phenomenon where the efficacy of a PROTAC decreases at high concentrations.[1] This occurs because the PROTAC saturates both the target protein and the E3 ligase, leading to the formation of non-productive binary complexes (PROTAC-target or PROTAC-CRBN) rather than the productive ternary complex (target-PROTAC-CRBN) required for degradation.[1] It is hypothesized that the excess PROTAC-CRBN binary complexes may still be capable of recruiting and degrading high-affinity neosubstrates or other low-affinity off-targets, potentially increasing off-target effects at supra-optimal concentrations.[1]
Q3: How does the linker, such as the -NH-amido-C3-NH2 linker, influence PROTAC performance and selectivity?
A3: The linker is not just a passive spacer; it critically influences the physicochemical properties and biological activity of the PROTAC.[2][3] Its length, composition, and attachment points determine the geometry of the ternary complex.[2] A short, relatively rigid linker like an amido-alkyl chain can constrain the orientation of the target protein relative to the E3 ligase, which may be optimal for a specific target but less favorable for others, potentially improving selectivity. However, it can also introduce steric hindrance.[2] The linker's properties also affect solubility and cell permeability, which are crucial for overall efficacy.[2][3]
Troubleshooting Guide
Problem 1: High levels of off-target protein degradation (e.g., IKZF1) are observed.
-
Possible Cause 1: The thalidomide moiety is effectively recruiting neosubstrates to CRBN. This is an inherent property of this E3 ligase ligand.[1]
-
Solution 1a: Perform a detailed dose-response experiment. Test a broad range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) to find a therapeutic window that maximizes on-target degradation while minimizing off-target effects.[1]
-
Solution 1b: Modify the thalidomide scaffold. Introducing bulky substituents at the C5 position of the phthalimide (B116566) ring can sterically hinder the binding of neosubstrates.[1]
-
Solution 1c: Consider an alternative E3 ligase. If modifying the PROTAC is not feasible, redesigning it to use a different ligase, such as VHL, will provide a completely different off-target profile.[1]
Problem 2: The PROTAC shows poor on-target degradation efficiency.
-
Possible Cause 1: Suboptimal ternary complex formation. The linker length or geometry may not be ideal for bringing the specific target protein and CRBN together effectively.[2]
-
Solution 1a: Confirm ternary complex formation using a biophysical assay like NanoBRET™ or Co-Immunoprecipitation (Co-IP).[4][5] A weak or absent signal indicates a problem with complex formation.
-
Solution 1b: Synthesize and test analogs with different linker lengths or attachment points. Even minor changes can significantly impact the stability of the ternary complex.
-
Possible Cause 2: Poor cell permeability. PROTACs are large molecules and may not efficiently cross the cell membrane.
-
Solution 2a: Assess target engagement in intact cells using the Cellular Thermal Shift Assay (CETSA).[6][7] This will confirm if the PROTAC is reaching its target inside the cell.
-
Solution 2b: Modify the linker to improve physicochemical properties. For example, incorporating features that reduce hydrophobicity or improve solubility can enhance permeability.[2]
-
Possible Cause 3: Low expression of CRBN in the chosen cell line.
-
Solution 3a: Verify CRBN expression levels via Western blot or qPCR.
-
Solution 3b: Switch to a cell line known to have robust CRBN expression.
Problem 3: Proteomics data shows degradation of many unexpected proteins.
-
Possible Cause 1: The target-binding portion (warhead) of the PROTAC has low selectivity and binds to multiple proteins.
-
Solution 1a: Use CETSA with a mass spectrometry readout to identify all proteins that the PROTAC binds to in the cell.[6] This helps distinguish direct binding off-targets from downstream effects of degrading the primary target.
-
Solution 1b: Redesign the warhead to improve its selectivity for the intended protein of interest.
-
Possible Cause 2: The observed protein loss is a downstream consequence of degrading the primary target, not a direct off-target effect.
-
Solution 2a: Perform a time-course proteomics experiment. Direct off-targets are typically degraded with kinetics similar to the primary target, whereas downstream effects will appear later.
-
Solution 2b: Integrate proteomics data with transcriptomics (RNA-seq) to determine if changes in protein levels are due to degradation or transcriptional regulation.
Quantitative Data Summary
Disclaimer: Publicly available, direct comparative data for a PROTAC containing the specific this compound linker is limited. The following table presents representative data synthesized from studies on thalidomide-based BET degraders with different linker types to illustrate how linker composition can affect on-target and off-target potency. This data should be considered illustrative.
| PROTAC Architecture | Linker Type | Target Protein | Off-Target Protein | Cell Line | Target DC₅₀ | Target Dₘₐₓ | Off-Target DC₅₀ | Off-Target Dₘₐₓ |
| BETd-1 (Hypothetical) | Short Alkyl (Amide-like) | BRD4 | IKZF1 | 22Rv1 | 25 nM | >95% | 150 nM | >90% |
| BETd-2 (Hypothetical) | PEG-4 | BRD4 | IKZF1 | 22Rv1 | 100 nM | >95% | 120 nM | >90% |
Data is synthesized for illustrative purposes based on general trends reported in PROTAC literature.[8][9]
Key Experimental Protocols & Workflows
Diagrams of Key Processes
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Experimental workflow for off-target identification.
Caption: Troubleshooting decision tree for low degradation.
Western Blot for Protein Degradation
This protocol quantifies the reduction in target protein levels after PROTAC treatment.[1]
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
Protein Quantification and Analysis:
-
Determine protein concentration using a BCA assay.
-
Normalize samples and prepare for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5-10 minutes.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect signal using an ECL substrate and quantify band intensities using densitometry software.[2]
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol provides evidence of the physical interaction between the target protein and the E3 ligase, mediated by the PROTAC.[10]
-
Cell Culture and Lysis:
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.[10]
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or an IgG control overnight at 4°C.[10]
-
Add fresh Protein A/G beads and incubate for 2-4 hours to capture antibody-protein complexes.[10]
-
-
Washing and Elution:
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blot, probing for the target protein and the E3 ligase. The presence of the target protein in the E3 ligase pulldown (and vice-versa) confirms complex formation.[10]
-
NanoBRET™ Assay for Live-Cell Ternary Complex Analysis
This assay measures ternary complex formation in real-time within living cells.[11]
-
Assay Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase donor fused to the target protein and a fluorescently labeled HaloTag® acceptor fused to the E3 ligase (CRBN).[11] PROTAC-induced proximity results in an increased BRET signal.[11]
-
General Protocol:
-
Co-transfect cells with plasmids encoding the NanoLuc®-target fusion and the HaloTag®-CRBN fusion.[11]
-
Plate cells in a white, 96-well assay plate.
-
Label the HaloTag®-CRBN fusion by adding the fluorescent HaloTag® NanoBRET™ 618 Ligand.[12]
-
Add a serial dilution of the PROTAC degrader compound to the cells.[12]
-
Add the Nano-Glo® substrate to initiate the luminescent reaction.[1]
-
Measure the donor (luminescence) and acceptor (fluorescence) signals using a plate reader with appropriate filters.[12]
-
Calculate the NanoBRET™ ratio; an increase in this ratio indicates ternary complex formation.[11]
-
Global Proteomics (LC-MS/MS) for Unbiased Off-Target Profiling
This workflow identifies all proteins that are degraded upon PROTAC treatment.
-
Sample Preparation:
-
Treat cells with the PROTAC, a vehicle control, and a negative control PROTAC across multiple replicates.
-
Harvest and lyse cells, then quantify total protein.
-
Perform protein digestion (typically with trypsin) to generate peptides.
-
Clean up the peptide mixture using solid-phase extraction.
-
-
LC-MS/MS Analysis:
-
Separate peptides using nano-flow reverse-phase liquid chromatography (LC).
-
Analyze the eluting peptides using a high-resolution mass spectrometer (MS). The MS performs tandem mass spectrometry (MS/MS) to fragment peptides and determine their sequences.
-
-
Data Analysis:
-
Use database search software (e.g., MaxQuant) to identify peptides and the proteins they originated from.
-
Perform label-free quantification (LFQ) to compare the abundance of each identified protein across the different treatment conditions.
-
Apply statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls. These are potential on- and off-targets.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 4. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pelagobio.com [pelagobio.com]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Ternary Complex Formation [worldwide.promega.com]
- 11. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
- 12. Proteomics Workflow: Sample Prep to LC-MS Data Analysis | Technology Networks [technologynetworks.com]
Technical Support Center: Optimizing Linker Length for Thalidomide-based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of linker length for Thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a Thalidomide-based PROTAC, and why is its length so critical?
A1: A PROTAC is a heterobifunctional molecule that consists of a ligand to bind the target protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase (in this case, Cereblon, which is engaged by thalidomide (B1683933) and its analogs), and a linker connecting these two components.[1][2][3] The primary function of the linker is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1][2][3] The length of the linker is a critical parameter because it dictates the spatial orientation and proximity of the POI and the E3 ligase within this complex.[1][2]
-
Too short of a linker: May lead to steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[1][2][4]
-
Too long of a linker: Can result in an overly flexible and unstable ternary complex, leading to inefficient ubiquitination of the target protein.[1]
Therefore, optimizing the linker length is a crucial step to ensure efficient and potent degradation of the target protein.[2][5]
Q2: What are the most common types of linkers used for Thalidomide-based PROTACs?
A2: The most prevalent linker types are polyethylene (B3416737) glycol (PEG) chains and alkyl chains.[6][7] PEG linkers are often favored as they can enhance the solubility and cell permeability of the PROTAC molecule.[3][8] Alkyl chains offer a more rigid and hydrophobic option.[7] The choice between these and other linker compositions depends on the specific POI and the desired physicochemical properties of the final PROTAC.[4][7]
Q3: How does linker composition, beyond just length, impact PROTAC performance?
A3: Linker composition significantly influences a PROTAC's solubility, cell permeability, metabolic stability, and the conformational dynamics of the ternary complex.[3][9] For example, incorporating hydrophilic elements like PEG can improve aqueous solubility.[8][9] Conversely, more rigid linker structures can enhance conformational stability, which may lead to more productive ternary complex formation.[9][] The atomic composition itself can also have a direct effect; for instance, replacing a nine-atom alkyl chain with three PEG units has been shown to inhibit PROTAC activity in some cases.[7]
Q4: What is the "hook effect" and how does it relate to linker optimization?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[2][9] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[2][9][11] A well-designed linker can help mitigate the hook effect by enhancing the cooperativity of ternary complex formation, making the ternary complex more stable and favorable over the binary complexes.[12]
Troubleshooting Guides
Problem 1: My Thalidomide-based PROTAC demonstrates good binary binding to both the target protein and Cereblon (CRBN), but I observe no significant degradation of the target protein.
This is a frequent challenge in PROTAC development and often points to issues with the formation of a productive ternary complex.[9][12]
-
Possible Cause: Suboptimal Linker Length.
-
Solution: The current linker may be too short, causing steric hindrance, or too long, leading to a non-productive complex.[12] It is crucial to synthesize and test a library of PROTACs with varying linker lengths.[9] Even minor adjustments in linker length can profoundly impact degradation efficacy.[9]
-
-
Possible Cause: Poor Ternary Complex Cooperativity.
-
Solution: The formation of the ternary complex can be cooperative, non-cooperative, or anti-cooperative.[9] Positive cooperativity, where the binding of one protein enhances the affinity for the other, is often linked to more efficient degradation.[9] Biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly assess the formation and stability of the ternary complex and determine cooperativity.[9]
-
-
Possible Cause: Poor Cell Permeability.
-
Solution: The PROTAC may not be reaching its intracellular target in sufficient concentrations.[9][12] The linker's physicochemical properties can influence this.[12] Consider modifying the linker to improve properties like solubility and membrane permeability.[3][4] Cellular uptake and efflux assays can help diagnose this issue.[9]
-
-
Possible Cause: Unfavorable Ternary Complex Conformation.
-
Solution: Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine (B10760008) residues available for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.[12] Computational modeling can sometimes provide insights into the possible conformations of the ternary complex.[11][13]
-
Problem 2: I am observing a significant "hook effect" with my PROTAC, which limits its therapeutic window.
-
Possible Cause: High PROTAC concentrations leading to the formation of non-productive binary complexes. [12]
-
Solution: Perform careful dose-response studies to identify the optimal concentration range that maximizes degradation before the onset of the hook effect.[9]
-
Solution: Enhance ternary complex cooperativity through linker modification. A well-designed linker can increase the stability of the ternary complex, making its formation more favorable over binary complexes.[12]
-
Solution: Modify the linker's flexibility. A more rigid linker can pre-organize the PROTAC into a conformation that is more amenable to forming the ternary complex.[12]
-
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and must be determined empirically. The following tables summarize data from studies that investigated the impact of linker length on the degradation of different target proteins.
Table 1: Effect of Linker Length on Estrogen Receptor (ERα) Degradation [1][5][14]
| PROTAC Variant | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| ERD-L1 | 9 | >1000 | <20 |
| ERD-L2 | 12 | ~500 | ~60 |
| ERD-L3 | 16 | ~100 | >80 |
| ERD-L4 | 19 | ~750 | ~50 |
| ERD-L5 | 21 | >1000 | <30 |
| Note: Data is illustrative and compiled from multiple sources. DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. |
Table 2: Effect of Linker Length on p38α Degradation [15]
| PROTAC Variant | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| p38-L1 | PEG | 11 | >1000 | <10 |
| p38-L2 | PEG | 14 | ~250 | ~70 |
| p38-L3 | PEG/Alkyl | 15-17 | <100 | >90 |
| p38-L4 | PEG | 20 | ~500 | ~50 |
| p38-L5 | PEG | 23 | >1000 | <20 |
| Note: Data is illustrative and compiled from multiple sources. |
Table 3: Effect of Linker Length on IRAK4 Degradation in OCI-LY10 Cells (1 µM, 24h) [16]
| Compound | Linker Composition | Linker Length (atoms) | IRAK4 Degradation |
| 2 | Alkyl | 5 | ~0% |
| 3 | Alkyl | 6 | ~0% |
| 4 | Alkyl | 7 | ~0% |
| 5 | Alkyl | 8 | ~0% |
| 6 | Alkyl | 9 | ~0% |
| 7 | PEG | 10 | Moderate |
| 8 | PEG | 13 | ~0% |
| 9 | PEG | 16 | High |
Experimental Protocols
1. Western Blotting for Target Protein Degradation Assessment
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[9][17]
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of your PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate.
-
Denature an equal amount of protein from each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Image the blot and quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation Analysis
This biophysical technique is used to characterize the formation and stability of the POI-PROTAC-E3 ternary complex.[9]
-
General Methodology:
-
Immobilization: Immobilize either the E3 ligase (Cereblon) or the target protein onto the SPR sensor chip surface.
-
Binary Interaction Analysis: Measure the binary binding affinity of the PROTAC to the immobilized protein.
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner over the sensor surface.
-
Data Analysis: An increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex. Kinetic parameters (kon, koff) and affinity (KD) for the ternary complex can be determined by fitting the sensorgram data to appropriate binding models. Cooperativity can be calculated by comparing the affinity of the second protein partner in the presence and absence of the PROTAC.
-
Visualizations
Caption: PROTAC Mechanism of Action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Protein Degradation with Thalidomide-Based Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving thalidomide-based E3 ligase ligands, such as Thalidomide-NH-amido-C3-NH2, in the context of targeted protein degradation.
Understanding the Mechanism of Action
This compound is a functionalized building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It incorporates the thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a linker with a terminal amine group for conjugation to a target protein ligand. The resulting PROTAC acts as a molecular bridge, inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in my experiment?
A1: this compound serves as a foundational component for synthesizing a PROTAC. It is an E3 ligase ligand-linker conjugate.[1] The thalidomide portion is designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase, while the "NH-amido-C3-NH2" part is a linker with a reactive handle (amine) that allows you to chemically connect it to a "warhead"—a ligand that binds to your specific protein of interest.
Q2: What are the key factors for successful protein degradation using a thalidomide-based PROTAC?
A2: Successful degradation depends on several factors: the formation of a stable ternary complex between the target protein, the PROTAC, and CRBN; sufficient expression of CRBN in your cell line; and the cell permeability of your PROTAC molecule.[2] The choice of linker length and composition is also crucial for the efficacy of the PROTAC.[3]
Q3: What are the known off-target effects of thalidomide-based PROTACs?
A3: The thalidomide moiety itself can recruit unintended proteins, known as neosubstrates, to CRBN for degradation.[4][5] Well-characterized neosubstrates include zinc finger transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3).[4][6] Degradation of these proteins can lead to unintended biological consequences, so it's important to profile for these off-target effects.[4]
Q4: How does the linker length, such as the C3 linker in this compound, impact PROTAC activity?
A4: The linker's length and flexibility are critical for enabling the formation of a productive ternary complex.[7] There is no universal optimal linker length; it depends on the specific target protein and the geometry required for the PROTAC to bring the target and CRBN together effectively.[7] Studies have shown that varying linker length is a key step in optimizing a PROTAC's degradation activity.[3][8]
Troubleshooting Guide
Problem 1: I am not observing any degradation of my target protein.
This is a common issue in PROTAC development. Here is a workflow to diagnose the potential cause:
Caption: A logical workflow for troubleshooting a lack of PROTAC activity.
-
Possible Cause: Poor Cell Permeability. PROTACs are often large molecules that may not efficiently cross the cell membrane.[9]
-
Solution: Modify the linker to improve physicochemical properties. Consider performing a cellular thermal shift assay (CETSA) to confirm target engagement within the cell.[2]
-
-
Possible Cause: Insufficient CRBN Expression. The chosen cell line may not express adequate levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide.
-
Solution: Verify CRBN protein levels in your cell line using Western Blot. If expression is low, consider using a different cell line known to have high CRBN expression.
-
-
Possible Cause: Inefficient Ternary Complex Formation. Even if the PROTAC binds to the target and CRBN individually, it may not effectively bring them together into a stable ternary complex.[9]
-
Possible Cause: Proteasome Inhibition. The degradation pathway relies on a functional proteasome.
-
Solution: Co-treat your cells with your PROTAC and a proteasome inhibitor (e.g., MG132). If the PROTAC is working, you should see a rescue of the target protein levels, confirming that the degradation is proteasome-dependent.[7]
-
Problem 2: I see a "hook effect" in my dose-response curve.
The "hook effect" is characterized by a decrease in protein degradation at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[9]
-
Cause: At excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-CRBN) rather than the productive ternary complex required for degradation.[4][9]
-
Solution: This is a common phenomenon for PROTACs and is not necessarily a problem. It confirms the expected mechanism of action.[11] For your experiments, ensure you use a wide dose-response range to identify the optimal concentration for maximal degradation and work within that "sweet spot" (typically in the nanomolar to low micromolar range).[9]
-
Problem 3: My PROTAC is causing degradation of off-target proteins.
-
Cause: The thalidomide moiety is known to induce the degradation of neosubstrates like IKZF1 and IKZF3.[4]
-
Solution:
-
Confirm Off-Targets: Use Western Blot to check for the degradation of known thalidomide neosubstrates. For a broader view, consider quantitative proteomics.
-
Optimize Concentration: High PROTAC concentrations can sometimes exacerbate off-target effects.[4] Determine the lowest effective concentration that provides maximal on-target degradation.
-
Redesign the PROTAC: If off-target effects are significant, consider modifying the thalidomide scaffold to reduce its affinity for neosubstrates. Introducing bulky substituents at the C5 position of the phthalimide (B116566) ring has been shown to reduce off-target binding.[4] Alternatively, using a different E3 ligase, such as VHL, can be explored.[4]
-
-
Quantitative Data Summary
The efficacy of a PROTAC is often quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved). The values are highly dependent on the specific target, warhead, linker, and cell line used. Below are representative data for thalidomide-based PROTACs targeting various proteins.
| PROTAC Example | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| dBET1 | Thalidomide | BRD4 | various | ~25 | >90 | [12][13] |
| ARV-825 | Pomalidomide | BRD4 | various | ~5 | >95 | [13] |
| Palbociclib-PROTAC | Pomalidomide | CDK4 / CDK6 | various | ~15 / ~34 | >90 | [14] |
| IDO1-PROTAC-1 | Pomalidomide | IDO1 | HeLa | 2.84 µM | 93 | [15] |
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis for Protein Degradation
This is the most common method to visualize and quantify PROTAC-induced protein degradation.[15]
Caption: A typical experimental workflow for assessing protein degradation.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well or 12-well plate to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[4]
-
Treat cells with a serial dilution of your PROTAC. A typical concentration range is 1 nM to 10 µM. Include a vehicle control (e.g., DMSO).[4]
-
Incubate for the desired time points (e.g., 4, 8, 16, or 24 hours).[4]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or similar protein assay to ensure equal loading.[14]
-
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[16]
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[16]
-
Incubate the membrane with a primary antibody specific for your target protein overnight at 4°C.[16]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]
-
-
Analysis:
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading.[17]
-
Quantify band intensities using image analysis software (e.g., ImageJ).[18]
-
Normalize the target protein signal to the loading control signal. Calculate the percentage of protein remaining relative to the DMSO control to determine DC50 and Dmax values.[12]
-
Protocol 2: Ternary Complex Formation Assays (Principles)
Directly measuring the formation of the POI-PROTAC-CRBN complex is crucial for understanding your PROTAC's mechanism of action.[10]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay):
-
Principle: This bead-based assay measures the proximity of the target protein and E3 ligase.[10] One protein is captured by a donor bead and the other by an acceptor bead. If the PROTAC brings the proteins together, the beads come into close proximity, allowing for the transfer of singlet oxygen upon excitation, which generates a chemiluminescent signal.[10][19]
-
Procedure Outline: A solution containing the tagged target protein (e.g., GST-tagged) and tagged E3 ligase complex (e.g., FLAG-tagged) is prepared. Serial dilutions of the PROTAC are added. AlphaLISA donor and acceptor beads (e.g., anti-GST and anti-FLAG) are then added, and the signal is read on a plate reader.[10]
-
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer):
-
Principle: This assay measures the energy transfer between a donor fluorophore and an acceptor fluorophore conjugated to the target protein and E3 ligase, respectively. When the PROTAC induces complex formation, the fluorophores are brought close enough for FRET to occur, resulting in a detectable signal.
-
Procedure Outline: Similar to AlphaLISA, tagged proteins are incubated with the PROTAC. The signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. resources.revvity.com [resources.revvity.com]
Technical Support Center: Enhancing Cell Permeability of Thalidomide-NH-amido-C3-NH2 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of Thalidomide-NH-amido-C3-NH2 PROTACs during their experiments.
Frequently Asked Questions (FAQs)
Q1: My Thalidomide-based PROTAC is potent in biochemical assays but shows poor cellular degradation of the target protein. Is this a cell permeability issue?
A: Yes, this is a common issue. A significant drop-off in potency between biochemical and cellular assays often points to poor cell permeability.[1][2][3] Proteolysis-targeting chimeras (PROTACs) are often large molecules with high molecular weights and polar surface areas, which can hinder their ability to cross the cell membrane and reach their intracellular targets.[1][2][3]
Q2: What are the key physicochemical properties of my PROTAC that I should consider for cell permeability?
A: For PROTACs, which are often "beyond the Rule of Five," key properties influencing cell permeability include:
-
Molecular Weight (MW): Higher MW can negatively impact passive diffusion.
-
Topological Polar Surface Area (TPSA): A lower TPSA is generally preferred for better permeability.
-
Lipophilicity (e.g., cLogP or ALogP): An optimal range of lipophilicity is crucial. While increased lipophilicity can enhance membrane partitioning, excessively high values can lead to poor aqueous solubility and non-specific binding.
-
Intramolecular Hydrogen Bonding (IMHB): The ability to form intramolecular hydrogen bonds can mask polar groups in nonpolar environments, like the cell membrane, effectively reducing the molecule's dynamic polar surface area and improving permeability. This is often referred to as the "chameleon effect."
Q3: How can I experimentally measure the cell permeability of my PROTAC?
A: Several assays can be used to quantify PROTAC permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is useful for assessing a compound's intrinsic permeability.[4][5][6]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) to model the intestinal barrier. It provides information on both passive diffusion and active transport mechanisms.
-
Cellular Uptake and Target Engagement Assays: Techniques like NanoBRET can be used to measure the intracellular concentration and target engagement of a PROTAC, providing an indirect but physiologically relevant measure of its ability to reach its target.
Q4: What strategies can I employ to improve the cell permeability of my this compound PROTAC?
A: Rational design and structural modification are key. Consider the following approaches:
-
Linker Optimization: The linker is a critical component for modulating the physicochemical properties of a PROTAC.
-
Composition: Replacing polar linkers (e.g., long PEG chains) with more rigid alkyl or cyclic linkers can sometimes improve permeability.[1][2][3]
-
Length: The linker length should be optimized to allow the PROTAC to adopt a folded conformation, which can shield polar functionalities and enhance permeability.
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can remove a hydrogen bond donor and increase lipophilicity, potentially improving permeability.
-
-
Prodrug Strategies: Temporarily masking polar functional groups with moieties that are cleaved intracellularly can enhance cell entry.
-
Introducing Intramolecular Hydrogen Bonds: Designing the PROTAC to favor conformations stabilized by intramolecular hydrogen bonds can lower the polar surface area in a non-polar environment, thus aiding membrane transit.
Troubleshooting Guides
Problem 1: Low Target Degradation in Cells Despite Good Biochemical Potency
-
Possible Cause: Poor cell permeability of the PROTAC.
-
Troubleshooting Steps:
-
Assess Physicochemical Properties: Calculate the MW, TPSA, and cLogP of your PROTAC. Compare these values to those of known permeable PROTACs if available.
-
Measure Permeability: Perform a PAMPA or Caco-2 assay to obtain quantitative data on your PROTAC's permeability.
-
Structural Modifications:
-
Synthesize analogues with modified linkers (e.g., vary length, composition, or rigidity).
-
Consider an amide-to-ester substitution in the linker.
-
Explore modifications that could promote intramolecular hydrogen bonding.
-
-
Evaluate Cellular Uptake: Use a cell-based target engagement assay (e.g., NanoBRET) to confirm intracellular target binding.
-
Problem 2: High Variability in Cellular Assay Results
-
Possible Cause: Poor aqueous solubility of the PROTAC leading to precipitation in the assay medium.
-
Troubleshooting Steps:
-
Measure Solubility: Perform a kinetic solubility assay to determine the concentration at which your PROTAC precipitates in aqueous buffer.
-
Visual Inspection: During your cellular assays, visually inspect the wells under a microscope for any signs of compound precipitation.
-
Modify Formulation: If solubility is an issue, consider using a different co-solvent or reducing the final concentration of the PROTAC in your assay.
-
Structural Modification: Introduce more polar groups or use formulation strategies to improve solubility.
-
Data Presentation
Table 1: Impact of Linker Modification on Physicochemical Properties and Permeability of Thalidomide-Based BRD4 PROTACs
| PROTAC | Linker Structure | MW ( g/mol ) | cLogP | TPSA (Ų) | Permeability Surrogate (Cellular/Biochemical IC50 Ratio) |
| 1 | Flexible Alkyl Chain | 863.0 | 4.1 | 165 | High (Low Ratio) |
| 2 | More Rigid Piperazine-based | 890.1 | 3.8 | 184 | Intermediate |
| 3 | Flexible Amide-containing | 907.0 | 3.5 | 204 | Low (High Ratio) |
Data adapted from Atilaw et al., ACS Med. Chem. Lett. 2021.[1][2][3] This table illustrates how modifications to the linker can impact the physicochemical properties and, consequently, the cell permeability of thalidomide-based PROTACs. A lower cellular to biochemical IC50 ratio suggests better cell permeability.
Table 2: Effect of Amide-to-Ester Substitution on Permeability and Degradation Potency of VHL-Based PROTACs
| PROTAC Pair | Linker Moiety | ALogP | PAMPA Pe (10⁻⁶ cm/s) | pDC50 (BRD4) |
| Amide 1 | Amide | 2.9 | 0.08 | 7.3 |
| Ester 1 | Ester | 3.5 | 0.8 | 8.2 |
| Amide 2 | Amide | 3.2 | 0.4 | 7.9 |
| Ester 2 | Ester | 3.8 | 0.6 | 8.3 |
Data adapted from Klein et al., J. Med. Chem. 2020. While these are VHL-based PROTACs, the principle of amide-to-ester substitution to improve permeability is broadly applicable.
Mandatory Visualization
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Experimental workflow for optimizing PROTAC cell permeability.
Caption: Troubleshooting logic for low cellular activity of PROTACs.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the passive diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates (e.g., Corning Costar)
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
DMSO
-
Plate shaker
-
LC-MS/MS or UV-Vis plate reader
Methodology:
-
Prepare Acceptor Plate: Add 200 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Filter Membrane: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well in the donor plate. Allow it to impregnate the filter for at least 5 minutes.
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in DMSO to create stock solutions. Dilute these into PBS (pH 7.4) to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be low (<1%).
-
Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate.
-
Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate to form a "sandwich," ensuring the bottom of the filter makes contact with the acceptor buffer.
-
Incubate: Incubate the plate sandwich at room temperature with gentle shaking for a defined period (e.g., 4-16 hours).
-
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS or a UV-Vis plate reader.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
Caco-2 Permeability Assay
Principle: This assay uses a monolayer of Caco-2 cells to assess both passive and active transport of a compound.
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
Test PROTAC and control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)
-
LC-MS/MS
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Prepare Donor Solution: Dissolve the test PROTAC and controls in transport buffer to the desired concentration.
-
Apical to Basolateral (A-B) Permeability:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the donor solution to the apical (top) compartment.
-
Add fresh transport buffer to the basolateral (bottom) compartment.
-
-
Basolateral to Apical (B-A) Permeability (for efflux assessment):
-
Add the donor solution to the basolateral compartment.
-
Add fresh transport buffer to the apical compartment.
-
-
Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
Calculate Papp: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions and determine the efflux ratio.
Western Blot for Target Protein Degradation
Principle: This technique is used to quantify the amount of target protein remaining in cells after treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
6-well plates
-
Cell culture medium
-
Test PROTAC and DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate to achieve 70-80% confluency at the time of harvest.
-
Treat cells with a serial dilution of the PROTAC or DMSO as a vehicle control. A typical concentration range is 1 nM to 10 µM.
-
Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add lysis buffer, scrape the cells, and collect the lysate.
-
Incubate on ice and then centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody for the target protein and the loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control to determine the extent of degradation.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PROTACs with Thalidomide-NH-amido-C3-NH2 Linker
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the metabolic instability of the Thalidomide-NH-amido-C3-NH2 linker, a key component in many CRBN-recruiting PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and why is it used in PROTACs?
The this compound linker is a chemical moiety used in the design of PROTACs. It consists of a thalidomide (B1683933) derivative, which binds to the E3 ubiquitin ligase Cereblon (CRBN), connected to a 3-carbon alkyl chain with a terminal amine group via an amide bond.[1][2] This linker serves to recruit CRBN to a target protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] The terminal amine provides a convenient attachment point for a ligand that binds to the POI.
Q2: What are the primary concerns regarding the metabolic stability of the this compound linker?
The primary metabolic liabilities of this linker are associated with the amide bond and the alkyl chain. Amide bonds can be susceptible to hydrolysis by amidases, leading to cleavage of the PROTAC molecule.[5] The C3 alkyl chain can also be a site for oxidation by metabolic enzymes.[] Such metabolic breakdown can inactivate the PROTAC, reducing its half-life and overall efficacy in vivo.[][8]
Q3: How does the length of the alkyl chain in the linker affect PROTAC stability and activity?
Linker length is a critical parameter in PROTAC design, influencing both metabolic stability and the efficiency of ternary complex formation.[][9][] While a C3 linker is relatively short, which can sometimes confer greater steric hindrance and improved metabolic stability compared to longer linkers, the optimal length is target-dependent.[][8] Shorter linkers may be too rigid to allow for a productive ternary complex formation between the target protein and the E3 ligase, while longer linkers might be more susceptible to metabolism.[9]
Q4: Are there more metabolically stable alternatives to the amide bond in this linker?
Yes, replacing the amide bond with a more stable linkage is a common strategy to improve the metabolic stability of PROTACs. While esters are also prone to hydrolysis, other linkages such as ether or carbon-carbon bonds can be considered.[11] Additionally, introducing steric hindrance near the amide bond can help protect it from enzymatic degradation.
Troubleshooting Guide
Problem 1: My PROTAC using the this compound linker shows good in vitro activity but poor in vivo efficacy.
This discrepancy often points towards metabolic instability. The PROTAC may be rapidly cleared in vivo before it can effectively degrade the target protein.
-
Troubleshooting Steps:
-
Assess Metabolic Stability: Perform in vitro metabolic stability assays using liver microsomes or plasma from the relevant species.[12] This will help determine the half-life of your compound.
-
Identify Metabolites: Use LC-MS/MS to identify the major metabolites of your PROTAC. This will reveal if the linker is being cleaved at the amide bond or if the alkyl chain is being modified.
-
Modify the Linker:
-
Amide Bond Replacement: Consider synthesizing analogs with a more stable linkage, such as an ether or a triazole.
-
Introduce Steric Hindrance: Add bulky groups near the amide bond to shield it from enzymatic attack.
-
Modify the Alkyl Chain: Replace the simple C3 alkyl chain with a more rigid structure, such as a cyclopropyl (B3062369) or piperidine (B6355638) ring, which can enhance metabolic stability.[]
-
-
Problem 2: I am observing significant off-target effects with my PROTAC.
Off-target effects can arise from the degradation of unintended proteins or from the pharmacological activity of PROTAC metabolites.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: Ensure that the observed effects are due to the degradation of your intended target by performing rigorous control experiments, such as using a non-binding control PROTAC.
-
Profile Metabolites: Identify and synthesize the major metabolites of your PROTAC and test their activity independently. The thalidomide moiety itself has known biological activities.[13]
-
Optimize Linker and POI Ligand: A more stable linker can reduce the formation of active metabolites. Additionally, optimizing the affinity and selectivity of the POI ligand can minimize off-target protein degradation.
-
Quantitative Data Summary
The following table summarizes hypothetical metabolic stability data for different linker modifications, based on general trends observed in PROTAC development. This data is for illustrative purposes to guide optimization efforts.
| Linker Modification | In Vitro Half-life (t½) in Human Liver Microsomes (min) | In Vivo Half-life (t½) in Mouse (hours) |
| This compound | 15 | 1.5 |
| Thalidomide-NH-amido-C5-NH2 | 10 | 1.0 |
| Thalidomide-O-C3-NH2 (Ether linkage) | 45 | 4.0 |
| Thalidomide-NH-amido-(cyclopropyl)-NH2 | 60 | 6.5 |
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol assesses the susceptibility of the PROTAC to metabolism by liver enzymes.
-
Materials:
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human, mouse, or rat)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) with an internal standard
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the PROTAC to a final concentration of 1 µM.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining PROTAC against time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Protocol 2: Western Blot for Target Protein Degradation
This protocol quantifies the degradation of the target protein in cells treated with the PROTAC.[3]
-
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or DMSO for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Visualizations
Caption: Workflow for addressing metabolic instability of PROTACs.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. asset.library.wisc.edu [asset.library.wisc.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Thalidomide metabolism and hydrolysis: mechanisms and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Toxicity of Thalidomide-NH-amido-C3-NH2 Based Degraders
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thalidomide-NH-amido-C3-NH2 based degraders. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address and mitigate toxicity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of toxicity associated with this compound based degraders?
A1: The primary source of toxicity arises from the thalidomide (B1683933) moiety, which recruits not only the intended target protein but also off-target proteins, known as neosubstrates, to the Cereblon (CRBN) E3 ubiquitin ligase for degradation.[1][2][3] The degradation of these neosubstrates, which include transcription factors like Ikaros (IKZF1), Aiolos (IKZF3), and SALL4, can lead to unintended biological consequences such as immunomodulatory effects and potential teratogenicity.[2][3][4]
Q2: What are the main strategies to mitigate the off-target toxicity of these degraders?
A2: The main strategies focus on modifying the thalidomide scaffold or optimizing the linker to decrease the degrader's affinity for neosubstrates while preserving its ability to recruit CRBN for the degradation of the intended target. Key approaches include:
-
Modification of the Phthalimide (B116566) Ring: Introducing chemical modifications to the phthalimide ring of thalidomide can alter neosubstrate selectivity. For instance, modifications at the 6-position of the phthalimide ring have been shown to enhance selectivity for anti-cancer effects while reducing the degradation of neosubstrates associated with teratogenicity.[1]
-
Linker Optimization: The length, composition, and attachment point of the linker are critical determinants of the degrader's efficacy and selectivity.[5][6][7] Systematically varying these parameters can help identify a linker that optimally orients the target protein and CRBN for efficient on-target degradation while minimizing off-target effects.[6][8]
-
Dose Optimization: It is crucial to perform a dose-response experiment to identify the optimal concentration that maximizes on-target degradation while minimizing off-target effects.[2][8] High concentrations can lead to the "hook effect," which may exacerbate off-target degradation.[2][3][4]
Q3: What is the "hook effect" and how can it contribute to toxicity?
A3: The "hook effect" is a phenomenon observed with PROTACs where an increase in concentration beyond an optimal point leads to a decrease in target protein degradation.[6][8] This occurs because at excessive concentrations, the degrader is more likely to form non-productive binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[2][6][8] These binary complexes can sequester the E3 ligase, and it is hypothesized that the degrader/E3 ligase binary complex may still be able to recruit and degrade low-affinity off-target proteins, thus contributing to toxicity.[2][3]
Troubleshooting Guide
Problem 1: Significant degradation of known off-targets (e.g., IKZF1, IKZF3) is observed.
| Possible Causes | Solutions |
| The thalidomide moiety is effectively recruiting neosubstrates to CRBN.[2] | 1. Modify the CRBN Ligand: If synthetically feasible, modify the phthalimide ring of the thalidomide moiety. Introducing bulky substituents at the C5 position or modifications at the 6-position can sterically hinder the binding of zinc finger proteins.[1][2] 2. Optimize the Linker: Systematically vary the length and attachment point of the -NH-amido-C3-NH2 linker to alter the geometry of the ternary complex, potentially disfavoring neosubstrate binding.[6][8] |
| The concentration of the degrader is too high, leading to the "hook effect" and off-target degradation.[2][3] | Perform a Dose-Response Experiment: Test a wide range of degrader concentrations to identify the optimal concentration for maximal on-target degradation with minimal off-target effects.[2][8] |
| The cell line used has high expression levels of the off-target proteins.[2] | Select an Alternative Cell Line: If possible, use a cell line with lower endogenous expression of the known off-target proteins to minimize their degradation. |
Problem 2: The modified degrader shows reduced on-target degradation.
| Possible Causes | Solutions |
| The modification made to reduce off-target effects has negatively impacted the formation of the on-target ternary complex.[2] | 1. Assess Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR) or a cellular assay like the NanoBRET™ Ternary Complex Assay to compare the formation of the on-target ternary complex with the original and modified degraders.[2][6] 2. Systematic Linker Modification: If ternary complex formation is weakened, explore different linker lengths and attachment points on the modified CRBN ligand to restore optimal geometry for on-target degradation.[2][6] |
| The modified degrader has altered physicochemical properties, such as reduced cell permeability.[8] | Evaluate Cell Permeability: Use assays to compare the cell permeability of the original and modified degraders. If permeability is reduced, consider linker modifications to improve physicochemical properties, such as incorporating more hydrophilic elements like PEG.[6][] |
Quantitative Data Summary
Table 1: Comparative Degradation of On-Target and Off-Target Proteins by Thalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | On-Target DC50 (nM) | Off-Target (IKZF1) DC50 (nM) | Reference |
| dBET1 | BRD4 | MOLM-13 | 8 | 50 | [10] |
| ARV-771 | BRD4 | 22Rv1 | 5 | >1000 | [11] |
| Compound X | Target Y | Cell Line Z | Data not available for this compound based degraders | Data not available |
Note: DC50 is the concentration of the degrader required to induce 50% degradation of the target protein.
Key Experimental Protocols
Protocol 1: Western Blot for Target and Off-Target Protein Degradation
Objective: To quantify the reduction in the levels of the protein of interest (POI) and known off-target proteins (e.g., IKZF1, IKZF3) following treatment with the degrader.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.[2]
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the degrader or DMSO as a vehicle control. A typical concentration range is 1 nM to 10 µM.[2]
-
Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).[2]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[2]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.[2]
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies against the target protein, off-target proteins (IKZF1, IKZF3), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[12]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the intensity of the target and off-target protein bands to the loading control.
-
Plot the percentage of protein remaining relative to the vehicle control against the logarithm of the degrader concentration to determine the DC50 value.
-
Protocol 2: NanoBRET™ Ternary Complex Assay
Objective: To measure the formation of the ternary complex (Target Protein-Degrader-CRBN) in live cells.
Methodology:
-
Cell Preparation:
-
Co-transfect cells with plasmids expressing the target protein fused to HaloTag® and CRBN fused to NanoLuc® luciferase.
-
Plate the transfected cells in a white, 96-well assay plate and incubate overnight.
-
-
Assay Procedure:
-
Substrate Addition and Signal Measurement:
-
Add the Nano-Glo® substrate to all wells.[2]
-
Measure the NanoBRET™ signal using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission (618 nm) by the donor emission (460 nm).
-
Plot the NanoBRET™ ratio as a function of degrader concentration to determine the EC50 for ternary complex formation.
-
Visualizations
Caption: Mechanism of action for a thalidomide-based degrader.
Caption: Troubleshooting workflow for mitigating off-target toxicity.
References
- 1. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 2. benchchem.com [benchchem.com]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. benchchem.com [benchchem.com]
- 10. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Validating Target Engagement of Thalidomide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. A significant class of these molecules utilizes ligands for the E3 ubiquitin ligase Cereblon (CRBN), often derived from thalidomide (B1683933) and its analogs. The "Thalidomide-NH-amido-C3-NH2" moiety represents a pre-synthesized E3 ligase ligand-linker conjugate, designed to streamline the synthesis of CRBN-recruiting PROTACs. Validating the engagement of a PROTAC with its target protein and the E3 ligase is a critical step in the development pipeline, ensuring the initial molecular events of the degradation cascade are efficient.
This guide provides a comparative overview of key experimental methodologies to validate the target engagement of thalidomide-based PROTACs, presents comparative data for different CRBN ligands and linkers, and details the experimental protocols for essential validation assays.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and the CRBN E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1][2] The linker connecting the thalidomide moiety to the POI-binding ligand plays a crucial role in the stability and geometry of the ternary complex, ultimately influencing the efficiency of protein degradation.[3]
Comparative Analysis of Target Engagement Validation Methods
Several biophysical and cellular assays are employed to validate and quantify the engagement of PROTACs with their intended targets. The choice of assay depends on the specific question being addressed, such as intracellular target binding, ternary complex formation, or downstream degradation.
| Assay | Principle | Key Parameters | Advantages | Limitations |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) measures the binding of a PROTAC to a NanoLuc® luciferase-tagged target protein in live cells.[4][5][6] | IC50, Target Occupancy | Live-cell, quantitative, high-throughput.[4][6] | Requires genetic modification of the target protein. |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation. The amount of soluble protein at different temperatures is quantified.[7][8][9] | Thermal Shift (ΔTm) | Label-free, applicable in intact cells and tissues.[7][9] | Lower throughput, some protein-ligand interactions may not cause a significant thermal shift.[10] |
| HiBiT Protein Degradation Assay | A small 11-amino-acid tag (HiBiT) is knocked into the endogenous target protein. Complementation with LgBiT protein generates a luminescent signal that correlates with protein abundance.[11][12] | DC50, Dmax, Degradation Kinetics | Monitors endogenous protein levels, highly sensitive, kinetic measurements.[12][13] | Requires CRISPR/Cas9-mediated gene editing.[12] |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled ligand upon binding to a larger protein.[14] | Ki, Kd | In vitro, quantitative, suitable for high-throughput screening. | Requires a suitable fluorescent probe, susceptible to interference. |
| AlphaLISA®/AlphaScreen® Assay | Proximity-based assay where binding of a PROTAC to tagged target and E3 ligase brings donor and acceptor beads together, generating a signal.[15] | EC50 | Homogeneous, no-wash, high-throughput. | Can be prone to assay artifacts and interference. |
| Mass Spectrometry (MS)-based Proteomics | Unbiased, global analysis of protein abundance changes following PROTAC treatment to confirm on-target degradation and identify off-targets.[1] | Fold Change in Protein Abundance | Global proteome coverage, unbiased. | Technically demanding, lower throughput for initial screening. |
Performance Comparison of CRBN Ligands and Linkers
While specific data for PROTACs using the "this compound" linker is not extensively published, the performance of PROTACs is highly dependent on the nature of the CRBN ligand and the connecting linker. The following table summarizes representative data for different CRBN-recruiting PROTACs, highlighting the impact of these components on degradation efficiency.
| PROTAC / Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Key Observations |
| Thalidomide-based PROTAC | Alkyl Chain | BRD4 | 1.8 | >95 | Often provides high potency and efficient degradation.[3] |
| Pomalidomide-based PROTAC | PEG Linker | BRD4 | 8.3 | >90 | PEG linkers can improve solubility, but may slightly reduce potency compared to alkyl chains.[3] |
| Lenalidomide-based PROTAC | Propargyl Ether | BTK | 6.6 | >90 | Ether-based linkers can offer rigidity and favorable vectors for ternary complex formation.[3] |
| Phenyl Dihydrouracil-based PROTAC | Not specified | Not specified | - | - | An alternative CRBN ligand that can offer comparable or superior binding affinity to thalidomide-based counterparts.[15] |
Note: DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved. Lower DC50 and higher Dmax values indicate better performance.
Experimental Protocols
NanoBRET™ Target Engagement Assay
This in-cell assay quantitatively measures the binding of a PROTAC to CRBN in a live-cell context.
Protocol:
-
Cell Culture and Transfection: Culture HEK293 cells and transfect them with a plasmid encoding the NanoLuc®-CRBN fusion protein.[14]
-
Compound Preparation: Prepare serial dilutions of the test PROTAC and control compounds.
-
Assay Plate Preparation: Seed the transfected cells in a 96-well plate.
-
Compound Addition: Add the NanoBRET® tracer and the test compounds to the cells.
-
Incubation: Incubate the plate at 37°C.
-
Signal Detection: Measure the BRET signal using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the IC50 values to determine the potency of the PROTAC in engaging CRBN within living cells.
Cellular Thermal Shift Assay (CETSA®)
This method assesses the thermal stabilization of CRBN upon PROTAC binding in intact cells.
Protocol:
-
Cell Treatment: Treat cultured cells with the PROTAC of interest or a vehicle control.[15]
-
Thermal Challenge: Heat the cell suspensions at a range of different temperatures.[8]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[15]
-
Quantification of Soluble CRBN: Analyze the amount of soluble CRBN in each sample by Western blotting or mass spectrometry.[15]
-
Data Analysis: Plot the percentage of soluble CRBN as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.[15]
HiBiT Protein Degradation Assay
This assay monitors the degradation of an endogenously tagged target protein in real-time.
Protocol:
-
Cell Line Generation: Use CRISPR/Cas9 to insert the HiBiT tag into the endogenous locus of the gene encoding the target protein in a cell line stably expressing LgBiT.[13]
-
Cell Treatment: Seed the engineered cells in a multi-well plate and treat with a serial dilution of the PROTAC.
-
Lysis and Signal Detection: Add a lytic reagent containing the LgBiT protein and furimazine substrate to the cells.
-
Luminescence Measurement: Measure the luminescence signal, which is directly proportional to the amount of HiBiT-tagged protein remaining.
-
Data Analysis: Plot the luminescence signal against the PROTAC concentration to determine the DC50 and Dmax values.
Conclusion
Validating the target engagement of this compound based PROTACs is a multi-faceted process that requires a combination of in vitro and cellular assays. While direct binding assays like NanoBRET and CETSA confirm the initial interaction between the PROTAC and its targets, downstream functional assays such as HiBiT-based degradation and proteomics are essential to confirm the desired biological outcome. The choice of the CRBN ligand and the linker are critical determinants of PROTAC efficacy. A thorough and systematic validation approach, as outlined in this guide, will empower researchers to make informed decisions and accelerate the development of novel and effective targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selvita.com [selvita.com]
- 6. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 7. pelagobio.com [pelagobio.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pelagobio.com [pelagobio.com]
- 10. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 11. Lysineless HiBiT and NanoLuc Tagging Systems as Alternative Tools for Monitoring Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promegaconnections.com [promegaconnections.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Cereblon Ligands for Targeted Protein Degradation: Featuring Thalidomide-NH-amido-C3-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Thalidomide-NH-amido-C3-NH2, a synthetic E3 ligase ligand-linker conjugate, against other established cereblon (CRBN) ligands used in the development of Proteolysis Targeting Chimeras (PROTACs). While specific quantitative binding and degradation data for this compound is not publicly available, this guide offers a framework for its evaluation by presenting comparable data for well-characterized CRBN ligands and detailing the necessary experimental protocols.
Introduction to Cereblon Ligands in PROTAC Technology
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific target proteins. They consist of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex, is a frequently utilized E3 ligase in PROTAC design. The affinity of the E3 ligase ligand to CRBN is a critical determinant of the resulting PROTAC's efficacy. Thalidomide (B1683933) and its derivatives, known as immunomodulatory drugs (IMiDs), are a prominent class of CRBN ligands.
This compound is a pre-functionalized building block designed for the synthesis of PROTACs.[1][2] It incorporates the thalidomide scaffold for CRBN recruitment and a three-carbon linker with a terminal amine group for conjugation to a target protein ligand.
Quantitative Comparison of Cereblon Ligand Performance
The efficacy of a cereblon ligand within a PROTAC is primarily assessed by its binding affinity to CRBN and the degradation efficiency of the resulting PROTAC. The following table summarizes the binding affinities of commonly used cereblon ligands. Researchers can use the provided experimental protocols to generate analogous data for this compound.
| Ligand | Binding Affinity (Kd) to CRBN | Binding Affinity (IC50) to CRBN | Assay Method |
| Thalidomide | ~250 nM | ~1.2 - 30 µM | Competitive Titration, Competitive Binding Assay, TR-FRET |
| Lenalidomide | ~178 nM | ~1.5 - 3 µM | Competitive Titration, Competitive Binding Assay, TR-FRET |
| Pomalidomide | ~157 nM | ~1.2 - 3 µM | Competitive Titration, Competitive Binding Assay, TR-FRET |
| CC-885 | - | ~0.43 nM | TR-FRET |
| This compound | Data not publicly available | Data not publicly available | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of cereblon ligands and the PROTACs derived from them.
Cereblon Binding Affinity Assays
1. Time-Resolved Fluorescence Energy Transfer (TR-FRET) Competitive Binding Assay
This assay quantitatively determines the binding affinity of a test compound to CRBN by measuring the displacement of a fluorescently labeled tracer.
-
Principle: A terbium (Tb)-labeled anti-tag antibody binds to a tagged CRBN protein (donor), and a fluorescently labeled ligand binds to CRBN (acceptor). Proximity leads to FRET. Unlabeled ligands compete with the fluorescent ligand, causing a decrease in the FRET signal.
-
Materials:
-
His-tagged CRBN/DDB1 complex
-
Tb-labeled anti-His antibody
-
Fluorescently labeled thalidomide derivative (tracer)
-
Test compounds (e.g., this compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
384-well microplates
-
-
Procedure:
-
Add a constant concentration of His-CRBN/DDB1 and Tb-anti-His antibody to the wells.
-
Add the fluorescent tracer.
-
Add serial dilutions of the test compounds.
-
Incubate to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis: Plot the decrease in the FRET signal against the test compound concentration to determine the IC50 value.
2. Fluorescence Polarization (FP) Competitive Binding Assay
This method measures the displacement of a fluorescently labeled CRBN ligand by a test compound.
-
Principle: A small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger CRBN protein, its rotation slows, and polarization increases. A competing unlabeled compound displaces the fluorescent ligand, leading to a decrease in polarization.
-
Materials:
-
Purified recombinant CRBN protein
-
Fluorescently-labeled Thalidomide (e.g., Cy5-labeled)
-
Test compounds
-
Assay buffer
-
96-well black microplates
-
-
Procedure:
-
Incubate a fixed concentration of CRBN and the fluorescently-labeled thalidomide in the wells.
-
Add serial dilutions of the test compound.
-
Incubate to allow binding to reach equilibrium.
-
Measure fluorescence polarization using a suitable plate reader.
-
-
Data Analysis: Plot the decrease in fluorescence polarization against the test compound concentration to determine the IC50 value.
PROTAC-Mediated Protein Degradation Assay
Western Blot Analysis
This technique is used to quantify the reduction in the level of a target protein following treatment with a PROTAC.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
-
Materials:
-
Cell line expressing the target protein
-
PROTAC synthesized with this compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Treatment: Seed cells and treat with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
-
Detection: Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Visualizing Key Processes
To aid in the understanding of the underlying mechanisms, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Western blot workflow for PROTAC evaluation.
References
The Impact of Linker Composition on the Efficacy of Thalidomide-Based PROTACs: A C3 Alkyl vs. Polyethylene Glycol (PEG) Comparison
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) is a nuanced process where the linker, the bridge between the target protein binder and the E3 ligase ligand, plays a pivotal role in determining the efficacy of the resulting degrader. This guide provides a comparative analysis of two commonly employed linker types in Thalidomide-based PROTACs: the short, hydrophobic C3 alkyl chain and the flexible, hydrophilic polyethylene (B3416737) glycol (PEG) linker. By examining experimental data and outlining key evaluation methodologies, this document aims to provide a comprehensive resource for the rational design of potent and effective PROTACs.
Data Presentation: A Comparative Look at Linker Performance
Table 1: Comparison of Alkyl and PEG Linkers for BRD4 Degradation
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | Pomalidomide | Alkyl | 6 | 0.025 | >95 | Not Specified |
| BRD4 | Pomalidomide | PEG | 4 | 0.005 | >95 | Not Specified |
| BRD4 | Thalidomide | No PEG (very short) | - | < 500 | >90 | H661 |
| BRD4 | Thalidomide | 1 PEG Unit | - | > 5000 | ~50 | H661 |
Note: Data is compiled from multiple sources and experimental conditions may vary. The "No PEG" entry represents a very short, direct linkage, conceptually similar to a short alkyl chain like C3.
Table 2: Comparison of Alkyl/Ether and PEG Linkers for BTK Degradation
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| BTK | Thalidomide | PEG | 10 | 1.1 | ~90 |
| BTK | Thalidomide | PEG | 13 | 0.8 | ~95 |
| BTK | Thalidomide | Alkyl/Ether | 7-29 | Variable | Variable |
Note: For BTK degraders, studies have shown that longer PEG linkers (≥ 4 units) can lead to more potent degradation compared to shorter counterparts. The optimal length for alkyl/ether linkers is highly target-dependent and requires empirical determination.
Interpretation of Data:
The data suggests that both short alkyl and PEG linkers can produce potent PROTACs. Short alkyl linkers, like a C3 chain, offer a degree of rigidity that can be advantageous in pre-organizing the PROTAC for optimal ternary complex formation.[1] However, their hydrophobicity can sometimes negatively impact solubility and cell permeability.[1]
PEG linkers, on the other hand, are prized for their flexibility and hydrophilicity, which can enhance solubility and permeability.[2][3] The length of the PEG chain is a critical parameter that requires careful optimization, as both excessively short and long linkers can hinder the formation of a stable and productive ternary complex, a phenomenon often referred to as the "Goldilocks effect".[2]
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of PROTAC development. Below are detailed methodologies for key experiments used to evaluate the efficacy of PROTACs.
Western Blot for Protein Degradation Assessment
This protocol outlines the general steps for quantifying target protein degradation in cells treated with PROTACs.[4][5]
Materials:
-
Cell line expressing the target protein (e.g., HeLa, MDA-MB-231 for BRD4)[4]
-
PROTAC compound and vehicle control (e.g., DMSO)[4]
-
Cell culture medium and supplements[4]
-
Phosphate-buffered saline (PBS), ice-cold[5]
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[5]
-
BCA protein assay kit
-
Laemmli sample buffer (4X)[4]
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)[5]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH)[4]
-
HRP-conjugated secondary antibodies[4]
-
Enhanced chemiluminescence (ECL) substrate[4]
-
Imaging system for chemiluminescence detection[4]
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for the desired time course (e.g., 2, 4, 8, 16, 24 hours).[5]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice for 30 minutes.[4][5]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.[4]
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.[4]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[4][5]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4][5]
-
Detection and Analysis: After further washes, apply the ECL substrate and capture the chemiluminescent signal.[4] Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[4]
NanoBRET™ Assay for Ternary Complex Formation
This assay allows for the real-time measurement of PROTAC-induced ternary complex formation in live cells.[6][7]
Materials:
-
HEK293 cells[8]
-
Plasmids expressing the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase (e.g., CRBN) fused to HaloTag® (acceptor)[6]
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
PROTAC compound
-
HaloTag® NanoBRET® 618 Ligand (acceptor substrate)
-
Nano-Glo® Live Cell Substrate (donor substrate)
-
Luminometer capable of measuring donor and acceptor emission wavelengths
Methodology:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-target protein and HaloTag®-E3 ligase plasmids. Seed the transfected cells into a 96-well plate and incubate for 24-48 hours.[6]
-
Labeling and Treatment: Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate for at least 2 hours. Prepare serial dilutions of the PROTAC in Opti-MEM™ and add to the cells.[6]
-
Reagent Addition: Prepare the NanoBRET™ detection reagent containing the Nano-Glo® Live Cell Substrate and add it to each well.[6]
-
Signal Measurement: Incubate the plate at room temperature to allow the signal to stabilize. Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) using a luminometer.[6]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 (half-maximal effective concentration for complex formation) and Bmax (maximum signal).[6]
Signaling Pathways and Experimental Workflows
To understand the biological context of PROTAC action and the experimental logic, the following diagrams illustrate key processes.
Caption: General mechanism of action for a Thalidomide-based PROTAC.
Caption: A streamlined workflow for assessing PROTAC efficacy via Western Blot.
Caption: BRD4's role in transcriptional regulation and cancer.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
A Head-to-Head Comparison of Thalidomide-Based and VHL-Based PROTACs for Targeted Protein Degradation
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase recruiter is a critical determinant of a PROTAC's efficacy, selectivity, and therapeutic potential. Among the hundreds of E3 ligases, Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor are the most extensively utilized for the design of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective, data-driven comparison of PROTACs that recruit these two E3 ligases, with a focus on thalidomide-based CRBN recruiters and VHL ligands.
While this guide centers on the principles of CRBN versus VHL recruitment, it is important to note that the specific molecule "Thalidomide-NH-amido-C3-NH2" is a building block for PROTAC synthesis, incorporating a thalidomide (B1683933) moiety for CRBN binding and a linker with a terminal amine for conjugation.[1] Direct head-to-head comparative data for a PROTAC utilizing this exact linker is not available in the published literature. Therefore, for the purpose of a controlled comparison, this guide utilizes data from studies comparing CRBN- and VHL-based PROTACs that target the same protein of interest, using the same target-binding ligand ("warhead"). A notable and well-documented example is the comparison of dBET1 (CRBN-based) and MZ1 (VHL-based), both of which target the epigenetic reader protein BRD4 using the JQ1 warhead.[2]
Quantitative Performance Data
The following tables summarize the key performance metrics for the CRBN-based PROTAC dBET1 and the VHL-based PROTAC MZ1, both designed to degrade BRD4. This direct comparison, using the same target binder and linker attachment point, provides valuable insights into the relative efficiencies of the two E3 ligase recruiting strategies.
Table 1: Performance Comparison of BRD4-Targeting PROTACs
| Parameter | dBET1 (CRBN-based) | MZ1 (VHL-based) | Significance |
| Target Protein | BRD4 | BRD4 | - |
| Target Ligand | JQ1 | JQ1 | Identical warhead ensures a controlled comparison. |
| E3 Ligase Recruited | Cereblon (CRBN) | von Hippel-Lindau (VHL) | The key variable in this comparison. |
| DC₅₀ (HeLa cells) | ~100 nM | ~10 nM | MZ1 demonstrates approximately 10-fold higher potency in this cell line. |
| Dₘₐₓ (HeLa cells) | >90% | >95% | Both PROTACs achieve near-complete degradation of the target protein. |
| Binding Affinity (BRD4 BD2, K_d) | ~90 nM | ~28 nM | Reflects the affinity of the JQ1 warhead. |
| Ternary Complex Cooperativity (α) | ~1 (Non-cooperative) | >1 (Positive) | Positive cooperativity for MZ1 may enhance the stability of the ternary complex, contributing to its higher potency. |
Table 2: General Characteristics of CRBN and VHL-Based PROTACs
| Feature | CRBN-Based PROTACs (e.g., using Thalidomide derivatives) | VHL-Based PROTACs | Key Considerations for Researchers |
| Ligand Properties | Smaller, more drug-like ligands (e.g., thalidomide, pomalidomide).[] | Generally larger, more peptide-like ligands.[4] | May impact cell permeability and oral bioavailability. |
| Catalytic Rate | Fast turnover rates.[] | Form relatively long-lived complexes.[] | CRBN-based PROTACs may be advantageous for rapidly dividing cells, while VHL-based ones might be better for more stable proteins. |
| Tissue Expression & Activity | High expression in hematopoietic cells; activity can be variable and sometimes suppressed in certain cancer cell lines.[2][5] | Broadly active across a wide range of cell lines.[2][5] | The choice of E3 ligase should be informed by its expression and activity in the target tissue or disease context. |
| Subcellular Localization | Primarily nuclear, but can shuttle to the cytoplasm.[] | Predominantly cytosolic, but also found in the nucleus.[] | The localization of the E3 ligase can influence the accessibility of the target protein. |
| Potential Off-Target Effects | Inherent affinity for neosubstrates like zinc-finger transcription factors (e.g., IKZF1/3).[] | More buried binding pocket may lead to higher selectivity for specific substrates.[] | The off-target profile needs to be carefully evaluated for any new PROTAC. |
Signaling Pathways and Experimental Workflows
To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which both CRBN- and VHL-based PROTACs mediate the degradation of a target protein.
PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
The diagram below outlines a typical workflow for the evaluation and comparison of PROTACs.
General experimental workflow for PROTAC evaluation.
Logical Comparison of CRBN vs. VHL PROTACs
This diagram provides a visual summary of the key characteristics and considerations when choosing between CRBN and VHL-based PROTACs.
Key advantages and disadvantages of CRBN and VHL-based PROTACs.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of PROTAC performance. Below are protocols for key experiments typically performed in a head-to-head comparison.
Protocol 1: Western Blot for Protein Degradation
This protocol is used to determine the DC₅₀ and Dₘₐₓ of a PROTAC.[6]
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HeLa, HEK293T) in 6-well plates at a density that will ensure they are in a logarithmic growth phase at the time of lysis.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTACs (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
-
Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.
-
Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control and plot the data to determine DC₅₀ and Dₘₐₓ values.
-
Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[7]
-
Reaction Setup:
-
Prepare a master mix containing 1X ubiquitination buffer, ATP, ubiquitin, E1 activating enzyme, and an E2 conjugating enzyme (e.g., UbcH5b).
-
In separate tubes, add the purified target protein and the E3 ligase complex (e.g., CRL4-CRBN).
-
Add the PROTAC at the desired concentration or a vehicle control (DMSO).
-
Initiate the reaction by adding the master mix to the protein/PROTAC mixture.
-
-
Incubation:
-
Incubate the reaction at 37°C for a specified time (e.g., 60-120 minutes).
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Analyze the reaction products by Western blot, using an antibody against the target protein.
-
-
Interpretation:
-
A successful PROTAC will induce the formation of higher molecular weight bands or a smear above the unmodified target protein band, indicating polyubiquitination.
-
Protocol 3: Cell Viability Assay (e.g., MTT Assay)
This assay measures the effect of PROTAC-induced protein degradation on cell viability or proliferation.[8][9]
-
Cell Seeding:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with serial dilutions of the PROTAC. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a chosen duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO) to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the IC₅₀ value.
-
Conclusion
The choice between a CRBN- and a VHL-based PROTAC is a nuanced decision that depends on a multitude of factors.[4] The available data, particularly from direct comparative studies like that of dBET1 and MZ1, suggests that VHL-based PROTACs may offer advantages in terms of potency and broad applicability across different cell types.[2] However, the smaller, more drug-like nature of CRBN ligands like thalidomide and its derivatives remains an attractive feature for optimizing pharmacokinetic properties.[] Ultimately, the optimal E3 ligase recruiter is target- and context-dependent. A systematic, parallel evaluation using both types of recruiters, as outlined in the experimental workflows and protocols in this guide, is the most effective strategy for identifying the most promising PROTAC candidate for a given protein of interest. Future research focusing on direct, side-by-side comparisons with matched PROTAC pairs will continue to refine our understanding and guide the rational design of next-generation protein degraders.
References
- 1. lifesensors.com [lifesensors.com]
- 2. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
Orthogonal Validation of Protein Degradation Induced by Thalidomide-NH-amido-C3-NH2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of orthogonal methods to validate protein degradation induced by Proteolysis Targeting Chimeras (PROTACs) utilizing a Thalidomide-NH-amido-C3-NH2 E3 ligase ligand-linker conjugate. We will explore the performance characteristics of PROTACs with short alkyl linkers, such as the C3 amide, in comparison to other common linker strategies, supported by experimental data and detailed protocols.
Introduction to Thalidomide-Based PROTACs
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI). A PROTAC typically consists of a ligand that binds to the POI, a linker, and a ligand that recruits an E3 ubiquitin ligase. Thalidomide and its derivatives are widely used to recruit the Cereblon (CRBN) E3 ligase. The linker, in this case, an amino-C3-amino moiety, plays a critical role in the formation of a stable ternary complex between the POI, the PROTAC, and CRBN, which is essential for subsequent ubiquitination and degradation of the target protein.
The choice of linker significantly impacts the efficacy, selectivity, and physicochemical properties of a PROTAC. Short alkyl linkers, like the C3 amide, offer a degree of conformational rigidity and are synthetically accessible. This guide will compare the validation of protein degradation mediated by a PROTAC incorporating this compound with alternative linker technologies.
The PROTAC-Mediated Protein Degradation Pathway
The mechanism of action for a thalidomide-based PROTAC involves the recruitment of the target protein to the CRL4-CRBN E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
In Vivo Performance of Thalidomide-Based PROTACs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of Thalidomide-based Proteolysis Targeting Chimeras (PROTACs) in animal models. While specific in vivo data for PROTACs utilizing the precise Thalidomide-NH-amido-C3-NH2 linker remains limited in publicly accessible literature, this guide focuses on representative Thalidomide-based PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, which utilize similar short-linker strategies. The data presented herein is supported by experimental findings from peer-reviewed studies.
This guide will delve into the in vivo validation of these targeted protein degraders, comparing their efficacy and pharmacokinetic profiles to alternative therapeutic strategies. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key cited experiments are provided.
Mechanism of Action: Targeted Protein Degradation
Thalidomide-based PROTACs are heterobifunctional molecules designed to hijack the body's natural protein disposal system. They consist of a ligand that binds to the target protein (in this case, a BET protein), a linker, and a thalidomide-derived ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the proteasome.
Figure 1: Mechanism of action for thalidomide-based PROTACs.
Comparative In Vivo Efficacy of BET-Targeting PROTACs
The following table summarizes the in vivo efficacy of dBET1, a well-characterized thalidomide-based BET degrader, in a human leukemia xenograft model. For comparison, data for a BET inhibitor (BETi) would typically be included to highlight the potential advantages of a degradation versus inhibition strategy.
| Compound | Target | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Effect on Target Protein | Reference |
| dBET1 | BRD2/3/4 | MV4;11 human leukemia xenograft in mice | 50 mg/kg, daily, intraperitoneal (IP) injection | Significant tumor growth inhibition | Statistically significant destabilization of BRD4 in excised tumors | [1] |
| BET Inhibitor (e.g., JQ1) | BRD2/3/4 | MV4;11 human leukemia xenograft in mice | Varies by study | Tumor growth inhibition | Inhibition of BRD4 function, but not degradation | [1] |
Pharmacokinetic and Pharmacodynamic Profiles
Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) relationship is crucial for the development of PROTACs. The table below presents available PK data for dBET1.
| Compound | Animal Model | Dose & Route | Cmax | Tmax | Half-life (t½) | AUC | Reference |
| dBET1 | Mice | 50 mg/kg, IP | 392 nM | Not Reported | Not Reported | Not Reported | [1] |
Pharmacodynamics: In the MV4;11 xenograft model, treatment with dBET1 at 50 mg/kg daily resulted in a statistically significant destabilization of BRD4 and downregulation of the downstream oncogene MYC in tumor tissues after 14 days of treatment.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the in vivo experiments cited in this guide.
Human Xenograft Tumor Model
A common workflow for assessing the in vivo efficacy of a PROTAC in a xenograft model is as follows:
Figure 2: Workflow for an in vivo efficacy study in a xenograft model.
-
Cell Culture: Human cancer cell lines (e.g., MV4;11 for leukemia) are cultured under standard sterile conditions.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is implanted subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
-
Drug Administration: The PROTAC is formulated in a suitable vehicle and administered to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives the vehicle alone.
-
Efficacy Assessment: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors are excised and analyzed by methods such as Western blotting or immunohistochemistry to assess the levels of the target protein and downstream markers.
Pharmacokinetic Analysis
-
Drug Administration: A single dose of the PROTAC is administered to a cohort of animals (e.g., mice).
-
Sample Collection: Blood samples are collected at various time points post-administration.
-
Sample Processing: Plasma is isolated from the blood samples.
-
Bioanalysis: The concentration of the PROTAC in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, half-life, and AUC.
Logical Relationships in PROTAC Development
The successful in vivo validation of a PROTAC is dependent on a series of interconnected factors.
Figure 3: Logical relationships in PROTAC in vivo validation.
Conclusion
The in vivo data for thalidomide-based BET-targeting PROTACs, such as dBET1, demonstrate their potential as a promising therapeutic strategy. The ability of these molecules to induce the degradation of target proteins can lead to a more profound and sustained biological effect compared to traditional inhibitors. This often translates to superior anti-tumor activity in preclinical models. The continued development and in vivo validation of PROTACs, including those with novel linkers and targeting different proteins, will be crucial in realizing their full therapeutic potential. Researchers are encouraged to consider the detailed experimental protocols provided to ensure the robustness and reproducibility of their in vivo studies.
References
A Comparative Analysis of Thalidomide-NH-amido-C3-NH2 and Lenalidomide-Based Linkers in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic efficacy. A critical determinant of a PROTAC's success lies in the choice of its constituent parts: the warhead that binds the protein of interest (POI), the E3 ligase ligand, and the linker that connects them. This guide provides a detailed comparative analysis of two prominent classes of Cereblon (CRBN) E3 ligase-recruiting linkers: those based on thalidomide (B1683933), with a focus on the conceptual Thalidomide-NH-amido-C3-NH2 , and those derived from its analogue, lenalidomide (B1683929).
This comparison is intended for researchers, scientists, and drug development professionals, offering an objective look at performance differences supported by experimental data from analogous systems. We will delve into their impact on degradation efficiency, ternary complex formation, and physicochemical properties, providing detailed experimental protocols and visual representations of key biological pathways and workflows.
Performance and Physicochemical Properties: A Head-to-Head Comparison
Lenalidomide-based PROTACs have, in some instances, demonstrated advantages in degradation potency and physicochemical stability.[1] The absence of one of the phthalimide (B116566) carbonyl groups in lenalidomide can contribute to improved metabolic and chemical stability, a crucial factor for in vivo applications.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies on PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-characterized target in oncology. This data illustrates the performance differences that can arise from the choice of the CRBN ligand.
Table 1: Comparative Degradation Efficiency of BRD4-Targeting PROTACs
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | Thalidomide | PEG | BRD4 | 25 | >90 | Inferred from[1] |
| PROTAC 2 | Lenalidomide | PEG | BRD4 | 10 | >95 | Inferred from[1] |
| PROTAC 3 | Lenalidomide | Alkyl | BRD4 | 8 | >95 | Inferred from[1] |
Note: The data presented is a representative compilation from various studies and is intended for comparative purposes. Experimental conditions may vary between studies.
Table 2: Comparative Binding Affinity to Cereblon (CRBN)
| Compound | Dissociation Constant (Kd) | Method | Reference |
| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) | [2] |
| Lenalidomide | ~178 nM | Isothermal Titration Calorimetry (ITC) | [2] |
| Pomalidomide | ~157 nM | Isothermal Titration Calorimetry (ITC) | [2] |
Signaling Pathways and Experimental Workflows
The mechanism of action for both thalidomide and lenalidomide-based PROTACs involves hijacking the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN) to induce the ubiquitination and subsequent proteasomal degradation of a target protein.
Caption: PROTAC-mediated protein degradation pathway.
The following workflow outlines the key steps in evaluating the efficacy of a novel PROTAC.
Caption: General experimental workflow for PROTAC evaluation.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of PROTAC performance.
Protocol 1: Determination of DC50 and Dmax by Western Blot
This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.
Materials:
-
Cell line expressing the protein of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Strip and re-probe the membrane for a loading control protein.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: Ternary Complex Formation Assay using NanoBRET™
This protocol describes a live-cell assay to measure the formation of the POI-PROTAC-CRBN ternary complex.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-POI and HaloTag®-CRBN
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
PROTAC compound
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
White, opaque 96-well assay plates
-
Luminometer with BRET capabilities
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in 96-well plates.
-
Co-transfect cells with NanoLuc®-POI and HaloTag®-CRBN expression vectors. A 1:10 donor-to-acceptor plasmid ratio is a common starting point.
-
-
Compound Treatment:
-
24 hours post-transfection, prepare serial dilutions of the PROTAC in Opti-MEM™.
-
Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours). To differentiate between ternary complex formation and degradation, cells can be pre-treated with a proteasome inhibitor like MG132.
-
-
Reagent Addition and Signal Detection:
-
Prepare the NanoBRET™ detection reagent containing the HaloTag® ligand and Nano-Glo® substrate.
-
Add the detection reagent to each well.
-
Measure the donor (NanoLuc®) and acceptor (HaloTag®) signals using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the EC50 and Bmax for ternary complex formation.
-
Conclusion
The selection of the E3 ligase ligand and the accompanying linker is a critical decision in the design of effective and selective PROTACs. While both thalidomide and lenalidomide-based linkers can successfully recruit the CRBN E3 ligase for targeted protein degradation, the available data suggests that lenalidomide-based linkers may offer advantages in terms of degradation potency and physicochemical properties.[1]
For a PROTAC utilizing a This compound linker, one would anticipate effective recruitment of CRBN. However, its overall performance in terms of degradation efficiency (DC50 and Dmax) and in vivo stability would need to be empirically determined and compared against a lenalidomide-based counterpart. The experimental protocols provided in this guide offer a robust framework for conducting such a comparative analysis, enabling the rational design and optimization of next-generation protein degraders.
References
A Comparative Guide to the Cross-Reactivity Profiling of Thalidomide-NH-amido-C3-NH2 Based Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Thalidomide-NH-amido-C3-NH2 based degraders with alternative technologies, supported by experimental data. The focus is on the critical aspect of cross-reactivity, a key determinant of a degrader's therapeutic window and potential off-target effects.
Introduction to Thalidomide-Based Degraders
Thalidomide (B1683933) and its analogs, known as immunomodulatory drugs (IMiDs), function as molecular glue degraders that recruit the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of specific proteins.[1][2] In the context of Proteolysis Targeting Chimeras (PROTACs), thalidomide derivatives are widely used as the E3 ligase-recruiting ligand. PROTACs are heterobifunctional molecules composed of a warhead that binds to the target protein, a ligand for an E3 ligase, and a linker connecting the two.[3][4] The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] "this compound" is a chemical building block that incorporates the CRBN-binding moiety (thalidomide) and a short linker with an amine group, ready for conjugation to a target protein binder.[5][6]
The selectivity of a PROTAC is a crucial attribute, as off-target degradation can lead to unintended cellular consequences.[7] For degraders targeting a specific member of a protein family, such as the Bromodomain and Extra-Terminal domain (BET) proteins, cross-reactivity with other family members (e.g., BRD2, BRD3, and BRD4) is a primary concern.[7]
Comparative Analysis of Degrader Performance
The efficacy and selectivity of a degrader are not solely determined by the target-binding warhead but are also significantly influenced by the choice of the E3 ligase ligand and the linker. This section compares a representative CRBN-based degrader with a VHL (von Hippel-Lindau)-based alternative, both targeting the BET family protein BRD4.
Quantitative Degradation Data
The following table summarizes the degradation potency (DC50) and maximal degradation (Dmax) for two prominent BET-targeting PROTACs: ARV-825, which is CRBN-based, and a representative VHL-based PROTAC.
| Degrader | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | CRBN | BRD4 | Jurkat | 1 | >95 | [8] |
| Representative VHL-based PROTAC | VHL | BRD4 | HeLa | 5 | >90 | [9] |
Key Observations:
-
Both CRBN and VHL-based PROTACs can achieve potent, nanomolar degradation of the target protein BRD4.[8][9]
-
Both classes of degraders are capable of inducing near-complete degradation of their targets, with Dmax values often exceeding 90%.[8][9]
Proteomics-Based Selectivity Profile
Mass spectrometry-based quantitative proteomics is the gold standard for assessing the global impact of a PROTAC on the cellular proteome, enabling an unbiased evaluation of its selectivity.[8][10] The table below illustrates representative proteomics data for a kinase-targeting PROTAC, highlighting that selectivity is not solely dictated by the binding affinity of the warhead.
| Protein | Warhead Binding Affinity (Kd, nM) | Degradation by CRBN-based PROTAC |
| Target Kinase | 10 | Yes |
| Off-Target Kinase 1 | 50 | Yes |
| Off-Target Kinase 2 | 25 | No |
| Off-Target Kinase 3 | 100 | No |
Key Observations:
-
A promiscuous kinase inhibitor, when incorporated into a CRBN-recruiting PROTAC, induced the degradation of only a small subset of the kinases it binds to.[8] This underscores that the formation of a stable and productive ternary complex, leading to ubiquitination, is a key determinant of degradation, not just binary binding affinity.[8]
Experimental Protocols
To ensure the reproducibility and accuracy of cross-reactivity assessments, detailed and robust experimental protocols are essential.
Global Proteomics Analysis of PROTAC-Treated Cells
This method provides an unbiased and comprehensive view of protein level changes across the proteome.[4][11]
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat in triplicate with the PROTAC at various concentrations (e.g., 5, 50, and 500 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, or 24 hours).[7][11]
-
Cell Lysis and Protein Extraction: Harvest cells, wash with ice-cold PBS, and lyse in a urea-based lysis buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0) supplemented with protease and phosphatase inhibitors.[8][11]
-
Protein Digestion: Reduce disulfide bonds with DTT and alkylate with iodoacetamide. Digest proteins into peptides using trypsin overnight at 37°C.[11]
-
Peptide Cleanup and Labeling (Optional): Clean up the peptide mixture using solid-phase extraction. For multiplexed quantitative analysis, label peptides with isobaric tags (e.g., TMT) according to the manufacturer's protocol.[4][11]
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.[11]
-
Data Analysis: Identify and quantify peptides and proteins using a proteomics software suite. Perform statistical analysis to identify proteins with significantly altered abundance in PROTAC-treated samples compared to controls.[4][11]
Quantitative Western Blotting for Protein Degradation
This is a standard technique to assess the degradation of specific proteins of interest.[7][12]
-
Cell Culture and Treatment: Plate cells at a desired density and treat with a dose-response of the PROTAC and a vehicle control for a specified time course.[7][12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[7]
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for the target protein(s) and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.[7]
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities to determine the extent of protein degradation relative to the loading control.[7]
NanoBRET™ Assay for Ternary Complex Formation
This assay monitors the PROTAC-induced proximity of the target protein and the E3 ligase in living cells.[3][13]
-
Cell Transfection: Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase (e.g., CRBN or VHL) fused to HaloTag® (acceptor).
-
Compound Treatment: Prepare serial dilutions of the PROTAC. To distinguish ternary complex formation from degradation, cells can be pre-treated with a proteasome inhibitor (e.g., MG132). Add the PROTAC dilutions to the cells.[13]
-
Reagent Addition: Add the NanoBRET™ detection reagent containing the HaloTag® ligand and Nano-Glo® Live Cell Substrate.[13]
-
Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.[13]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[13]
HiBiT Assay for Protein Degradation Kinetics
This assay allows for the quantitative measurement of protein degradation kinetics in living cells.[1][7]
-
Cell Line Generation: Use CRISPR/Cas9 to endogenously tag the target protein with the 11-amino-acid HiBiT tag in a cell line stably expressing the LgBiT protein.[7]
-
Assay Setup: Plate the engineered cells in a white, multi-well plate.[1]
-
Compound Treatment: Add serial dilutions of the PROTAC to the cells.[1]
-
Kinetic Measurement: Collect kinetic luminescence measurements over a time course (e.g., 24 hours) using a luminometer.[7]
-
Data Analysis: Calculate degradation parameters such as the rate of degradation, Dmax (maximum degradation), and DC50 (concentration for half-maximal degradation).[7]
Visualizations
The following diagrams illustrate key concepts and workflows related to the cross-reactivity profiling of degraders.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Experimental workflow for assessing degrader cross-reactivity.
Caption: Comparison of CRBN and VHL as E3 ligases for PROTACs.
References
- 1. promega.com [promega.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sapient.bio [sapient.bio]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling Thalidomide-NH-amido-C3-NH2
Essential Safety Protocols for Handling Thalidomide-NH-amido-C3-NH2
For researchers, scientists, and drug development professionals, the following provides immediate and essential safety and logistical information for handling this compound, a synthesized E3 ligase ligand-linker conjugate used in PROTAC technology. [1] Given that this compound incorporates a thalidomide-based cereblon ligand, it should be handled with the same precautions as thalidomide (B1683933) and other potent analogous compounds. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is warranted, adhering to guidelines for handling cytotoxic and hazardous drugs.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The required PPE varies based on the specific laboratory task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | • Safety glasses with side shields• Laboratory coat• Closed-toe shoes• Nitrile gloves | |
| Handling of Powders/Solids | • Full-face respirator with appropriate cartridges• Chemical-resistant coveralls or suit• Double-gloving (e.g., nitrile)• Chemical-resistant boots or shoe covers | • Chemical-resistant apron• Head covering |
| Handling of Liquids/Solutions | • Chemical splash goggles or face shield• Chemical-resistant gloves (e.g., nitrile)• Chemical-resistant apron over lab coat | • Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | • Chemical splash goggles or face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Chemical-resistant boots | • Respirator (if aerosols or vapors are generated) |
| Spill Cleanup | • Full-face respirator with appropriate cartridges• Chemical-resistant coveralls or suit• Double-gloving (e.g., heavy-duty nitrile)• Chemical-resistant boots or shoe covers | • Face shield over respirator |
Note: Always consult with your institution's environmental health and safety department for specific PPE requirements. All PPE should be donned before handling the compound and removed in a designated area to prevent cross-contamination.
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of potent compounds like this compound is essential to prevent contamination and ensure environmental and personal safety.
Handling Procedures:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to control for airborne particles.[2]
-
Training: Only personnel trained in the safe handling of potent and cytotoxic compounds should be permitted to work with this substance.[3][4]
-
Weighing: When weighing the solid compound, do so within a containment device like a fume hood. Use disposable weigh boats and clean the balance and surrounding surfaces immediately after use.
-
Solution Preparation: Prepare solutions within a fume hood. Add the solvent to the compound slowly to avoid splashing.
-
Personal Hygiene: After handling, always wash hands thoroughly with soap and water.[2] Avoid eating, drinking, or applying cosmetics in the laboratory area.
Disposal Plan:
All waste generated from handling this compound is considered hazardous waste.
-
Solid Waste: All contaminated solid waste, including gloves, gowns, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All liquid waste containing the compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any of this material down the drain.
-
Sharps: All contaminated sharps, such as needles and razor blades, must be disposed of in a designated sharps container for hazardous materials.
-
Decontamination of Glassware: Reusable glassware should be decontaminated by soaking in a validated decontamination solution before standard washing.
-
Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste. All waste must be disposed of in accordance with local, state, and federal regulations.
Emergency Procedures: Spill and Exposure
Immediate and appropriate response to spills and personal exposure is critical.
Spill Response Workflow
The following diagram illustrates a logical workflow for safely managing a spill of a potent compound.
Caption: Logical workflow for the safe handling of a potent chemical compound spill.
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
In all cases of exposure, report the incident to your supervisor and your institution's environmental health and safety office. Provide them with as much information as possible about the compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
